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  • Product: 4-Chloro-7,8-dihydroquinolin-5(6H)-one
  • CAS: 1823355-08-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Keystone Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a pivotal heterocyclic compound. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a pivotal heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this valuable chemical entity, grounded in established scientific principles.

Section 1: Core Molecular Attributes

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a substituted dihydroquinolinone, a scaffold of significant interest in the field of medicinal chemistry. Its chemical structure, featuring a partially saturated pyridine and a benzene ring fused to a cyclohexanone moiety, along with a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a diverse array of biologically active molecules.

Chemical Identity and Properties

A clear definition of the molecule's fundamental properties is the starting point for any rigorous scientific investigation. The key identifiers and physicochemical properties of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are summarized below.

PropertyValueSource
Chemical Name 4-chloro-7,8-dihydroquinolin-5(6H)-one[1]
CAS Number 1823355-08-3[1][2]
Molecular Formula C₉H₈ClNO[2][3]
Molecular Weight 181.62 g/mol [2]
Exact Mass 181.02944 DaCalculated[4][5]

Note on Exact Mass: The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of the constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and is a critical parameter for high-resolution mass spectrometry analysis.[4]

Section 2: Synthesis and Spectroscopic Characterization

The synthesis and purification of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are crucial first steps in its application. While specific literature detailing the synthesis of this exact molecule is not abundant, a robust protocol can be devised based on well-established methods for the synthesis of analogous 7,8-dihydroquinolin-5(6H)-ones.

Proposed Synthetic Protocol

The following protocol is a representative method adapted from known syntheses of similar dihydroquinolinone scaffolds. This multi-step synthesis involves the formation of a key intermediate followed by cyclization and chlorination.

Experimental Workflow:

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Cyclohexane-1,3-dione C Intermediate Adduct A->C Base Catalyst B β-Aminocrotononitrile B->C D 7,8-Dihydro-4-hydroxyquinolin-5(6H)-one C->D Heat E 4-Chloro-7,8-dihydroquinolin-5(6H)-one D->E POCl₃

A three-step synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Step-by-Step Methodology:

  • Michael Addition: To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine). To this mixture, add β-aminocrotononitrile (1.0 eq) dropwise at room temperature. The reaction is typically stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The intermediate adduct can be isolated by precipitation or extraction.

  • Cyclization: The intermediate adduct from the previous step is heated in a high-boiling point solvent (e.g., diphenyl ether) or under solvent-free conditions to induce cyclization. This step forms the core dihydroquinolinone ring system. The product, 7,8-dihydro-4-hydroxyquinolin-5(6H)-one, can be purified by recrystallization.

  • Chlorination: The 7,8-dihydro-4-hydroxyquinolin-5(6H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude product. Purification by column chromatography or recrystallization yields the final 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as aliphatic protons of the cyclohexanone moiety. The chemical shifts and coupling constants would be indicative of their respective electronic environments.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine atom showing a characteristic shift), and the aliphatic carbons of the saturated ring.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹, as well as bands corresponding to C=C and C-N stretching vibrations of the aromatic system.

Section 3: Applications in Drug Discovery and Development

The dihydroquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 4-Chloro-7,8-dihydroquinolin-5(6H)-one, with its reactive chlorine atom, serves as an excellent starting point for the synthesis of libraries of compounds for drug discovery.

Role as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. The quinoline and dihydroquinolinone cores can mimic the adenine region of ATP, the natural substrate for kinases, making them ideal scaffolds for the design of ATP-competitive kinase inhibitors.

Targeted Signaling Pathway: An Example with p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibitors of p38 MAP kinase have therapeutic potential in a variety of inflammatory diseases and cancers. Dihydroquinolinone-based compounds have been developed as potent p38 MAP kinase inhibitors.

cluster_0 Upstream Signaling cluster_1 p38 MAP Kinase Activation cluster_2 Downstream Effects cluster_3 Inhibition A Stress / Cytokines B MAPKKs (MKK3/6) A->B C p38 MAP Kinase B->C Phosphorylation D Phosphorylated p38 E Transcription Factors (e.g., ATF2) D->E Phosphorylation F Inflammatory Response E->F G Dihydroquinolinone Inhibitor G->C Blocks ATP Binding Site

Inhibition of the p38 MAP Kinase pathway by a dihydroquinolinone-based inhibitor.

The 4-chloro position on the dihydroquinolinone ring is a key site for derivatization. Nucleophilic substitution reactions at this position allow for the introduction of various side chains, which can be tailored to enhance binding affinity and selectivity for the target kinase.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7,8-dihydroquinolin-5(6H)-one. While a specific safety data sheet (SDS) for this compound is not widely available, information from analogous compounds suggests the following:

  • Hazard Classifications: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined molecular attributes and the reactivity of its chloro-substituent provide a versatile platform for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, intended to empower researchers in their pursuit of new therapeutic agents.

References

  • 4-chloro-5,6,7,8-tetrahydroquinolin-5-one — Chemical Substance Information. NextSDS. Available from: [Link]

  • 4-Chloro-6,7-dihydroquinolin-8(5H)-one | 1196156-61-2. Appchem. Available from: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • 4-chloro-5,6,7,8-tetrahydroquinolin-5-one. Molport. Available from: [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. Available from: [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-Chloro-7,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-Chloro-7,8-dihydroquinolin-5(6H)-one. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive guide based on established NMR principles and data from analogous chemical structures. The guide offers an in-depth interpretation of expected chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and visual aids to facilitate structural elucidation. This resource is intended for researchers in medicinal chemistry and drug development who are working with or synthesizing similar heterocyclic scaffolds.

Introduction: The Significance of 4-Chloro-7,8-dihydroquinolin-5(6H)-one and the Role of NMR

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a substituted heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities. The presence of a chlorine atom, a ketone, and a partially saturated ring offers multiple points for synthetic modification, making this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. By providing detailed information about the chemical environment of each proton and carbon atom, NMR is indispensable for verifying the identity and purity of newly synthesized compounds. This guide addresses the critical need for a reliable NMR reference for 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-Chloro-7,8-dihydroquinolin-5(6H)-one. The predictions are based on the analysis of substituent effects in related quinoline systems and α,β-unsaturated ketones.[1][2][3] The numbering convention used for the assignments is shown in Figure 1.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7dJ = ~5 Hz
H-37.3 - 7.5dJ = ~5 Hz
H-62.8 - 3.0tJ = ~6 Hz
H-72.1 - 2.3mJ = ~6 Hz
H-82.5 - 2.7tJ = ~6 Hz
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
PositionPredicted δ (ppm)
C-2~151
C-3~123
C-4~148
C-4a~128
C-5~198
C-6~38
C-7~22
C-8~29
C-8a~145

Rationale for Predicted Spectral Data

The predicted NMR data are derived from fundamental principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-2 and H-3): The protons on the pyridine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom.[4] H-2 is predicted to be the most downfield signal, significantly deshielded by the adjacent nitrogen.[4] The coupling between H-2 and H-3, being ortho to each other on an aromatic ring, should result in a doublet for each with a coupling constant of approximately 5 Hz.

  • Aliphatic Protons (H-6, H-7, and H-8): The protons on the saturated ring are in the upfield region. The protons at C-6 are adjacent to the carbonyl group, which will deshield them, placing their signal around 2.8-3.0 ppm.[3] The protons at C-8 are adjacent to the aromatic ring and will also be slightly deshielded. The protons at C-7 are expected to be the most upfield of the aliphatic signals. The coupling between these adjacent methylene groups will likely result in triplet and multiplet patterns.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-5): The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically around 198 ppm, which is characteristic for α,β-unsaturated ketones.[2]

  • Aromatic and Olefinic Carbons (C-2, C-3, C-4, C-4a, C-8a): These carbons will resonate in the aromatic region (120-155 ppm). The carbon bearing the chlorine atom (C-4) and the carbon adjacent to the nitrogen (C-2) are expected to be significantly downfield.

  • Aliphatic Carbons (C-6, C-7, C-8): These carbons will appear in the upfield region of the spectrum. C-6, being alpha to the carbonyl, will be the most downfield of this group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, the following experimental protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for good signal-to-noise)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the predicted data and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure and numbering of 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent phase_base->calibrate integrate Integrate & Analyze calibrate->integrate

Figure 2: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a compound of interest in medicinal chemistry. The detailed rationale for the predicted chemical shifts and coupling constants, along with a standardized experimental protocol, offers a valuable resource for researchers. While predictive, this guide is grounded in the fundamental principles of NMR spectroscopy and serves as a strong starting point for the structural verification of this and related molecules.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • BenchChem. (2025). Application Note: ¹H NMR Characterization of Substituted Quinolines.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from Canadian Science Publishing website.
  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Ketones.

Sources

Foundational

4-Chloro-7,8-dihydroquinolin-5(6H)-one: Material Safety, Handling Protocols, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper Executive Summary In modern medicinal chemistry, the rapid assembly of complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged scaffolds. 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3) has emerged as a critical building block, particularly in the synthesis of Microtubule Targeting Agents (MTAs) and novel kinase inhibitors [1]. As a Senior Application Scientist, I have observed that the utility of this molecule stems from its dual-reactive sites: an electrophilic C4-chloro position primed for cross-coupling, and a C5-ketone ready for condensation or reductive amination.

However, the same electronic properties that make it synthetically valuable also render it a potent electrophile in biological systems, necessitating rigorous safety and handling protocols. This whitepaper synthesizes the material safety data, explains the mechanistic causality behind its hazards, and provides self-validating experimental workflows for its application in drug discovery.

Chemical Identity & Physical Properties

To ensure reproducibility in stoichiometric calculations and analytical validation, the core quantitative data for 4-Chloro-7,8-dihydroquinolin-5(6H)-one is summarized below [2][3].

Table 1: Chemical Identity & Quantitative Data

PropertyValue
IUPAC Name 4-chloro-7,8-dihydro-6H-quinolin-5-one
CAS Number 1823355-08-3
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
SMILES Clc1ccnc2CCCC(=O)c12
Physical State Solid (Typically off-white to pale yellow)

Toxicological Profile & Hazard Assessment (MSDS)

Understanding the safety profile of a compound requires looking beyond standard GHS pictograms to the underlying chemical causality. The electron-withdrawing nature of the pyridine nitrogen significantly activates the C4-chloro position. While this is advantageous for Nucleophilic Aromatic Substitution (SNAr), it also means the molecule can covalently modify nucleophilic residues (e.g., cysteine thiols) on cellular proteins.

Table 2: GHS Hazard Classifications & Mechanistic Causality

Hazard ClassGHS CodeCausality / Chemical MechanismRequired PPE / Mitigation
Acute Toxicity H302, H312, H332Electrophilic binding to biological nucleophiles causes systemic toxicity across oral, dermal, and inhalation routes.Fume hood (>100 fpm), Double nitrile gloves
Skin Irritation H315Covalent modification of epidermal proteins triggers localized inflammatory responses.Lab coat, immediate washing with soap/water
Eye Irritation H319High lipophilicity allows rapid membrane permeation into ocular tissues.Safety goggles or full face shield
STOT SE 3 H336Volatile particulates can induce CNS depression or respiratory tract irritation.Handle exclusively in a certified fume hood
Laboratory Safety & Handling Workflow

To mitigate exposure risks, laboratory workflows must be designed as closed, self-validating systems. Below is the standard operating procedure for handling halogenated dihydroquinolinones.

SafetyWorkflow Start Receive & Log CAS: 1823355-08-3 PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (>100 fpm velocity) PPE->Hood Reaction Execute Synthetic Workflow Hood->Reaction Quench Quench Active Halogen (1M NaOH / Na2S2O3) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Caption: Workflow for safe handling and quenching of halogenated dihydroquinolinones.

Applications in Medicinal Chemistry

The 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold is highly prized in the development of oncology assets [1]. By selectively reacting at the C4 and C5 positions, chemists can rapidly generate libraries of diverse structural analogs.

Functionalization Core 4-Chloro-7,8-dihydro- quinolin-5(6H)-one SNAr SNAr Reaction (C4 Position) Core->SNAr Amines/Thiols PdCoupling Pd Cross-Coupling (C4 Position) Core->PdCoupling Boronic Acids KetoneRxn Reductive Amination (C5 Position) Core->KetoneRxn Primary Amines Kinase Kinase Inhibitors SNAr->Kinase MTA Microtubule Targeting Agents PdCoupling->MTA Alkaloids Complex Alkaloids KetoneRxn->Alkaloids

Caption: Divergent synthetic pathways utilizing the C4-chloro and C5-ketone reactive sites.

Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

When functionalizing the C4 position via Palladium-catalyzed cross-coupling, the C(sp2)-Cl bond presents a higher activation energy barrier compared to bromides or iodides. The following protocol utilizes a specific ligand strategy and incorporates self-validating checkpoints to ensure reaction success and safety.

Step-by-Step Protocol

Step 1: Reagent Preparation & Degassing

  • Action: In a dry Schlenk flask, dissolve 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

  • Causality: The biphasic solvent system ensures optimal solubility of both the organic scaffold and the inorganic base.

  • Self-Validation: The absence of dissolved oxygen prevents the rapid oxidation of the Pd(0) active species to inactive Pd(II) black. If the solution remains clear/yellow upon catalyst addition rather than turning immediately black, the degassing step is validated.

Step 2: Catalyst & Base Addition

  • Action: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Causality: The dppf ligand features a large bite angle (approx. 99°), which sterically accelerates the challenging oxidative addition of the Palladium center into the stable C(sp2)-Cl bond of the quinolinone ring.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 90°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (UV active at 254 nm).

  • Self-Validation (The Silver Nitrate Test): To physically confirm that oxidative addition and cross-coupling turnover have occurred independently of LC-MS, extract a 100 µL aliquot of the aqueous layer. Acidify with dilute HNO₃ and add a few drops of 0.1 M AgNO₃. The immediate formation of a dense, white AgCl precipitate physically validates the liberation of chloride ions from the C4 position.

Step 4: Quenching & Workup

  • Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove precipitated Palladium black. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Safety Note: Dispose of the aqueous layer and Celite pad in designated heavy-metal/halogenated waste containers, as they contain residual palladium and liberated chlorides.

References

  • NextSDS. "4-chloro-5,6,7,8-tetrahydroquinolin-5-one — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Molport. "4-chloro-5,6,7,8-tetrahydroquinolin-5-one." Molport Chemical Marketplace. URL:[Link]

Exploratory

A Technical Guide to the Crystal Structure Analysis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Methodological Blueprint

Abstract 4-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A definitive under...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A definitive understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of this molecule, from the initial step of obtaining single crystals to the final stages of structure validation and interpretation. While a public crystal structure of the title compound is not available at the time of this writing, this document serves as a detailed procedural blueprint for researchers and drug development professionals to successfully execute such an analysis. The protocols herein are grounded in established crystallographic principles and best practices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

The quinolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. 4-Chloro-7,8-dihydroquinolin-5(6H)-one, in particular, represents a key intermediate for the development of novel kinase inhibitors, anticancer agents, and other therapeutics. The precise arrangement of atoms in the solid state, governed by intramolecular forces and intermolecular interactions, dictates many of its physicochemical properties, including solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule.[1] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that dictate how the molecules pack in the crystal lattice. This detailed structural information is invaluable for:

  • Structure-Based Drug Design: Understanding the exact shape of the molecule allows for the design of complementary ligands and inhibitors.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have drastically different properties. Crystal structure analysis is essential for identifying and characterizing these forms.

  • Intellectual Property: A solved crystal structure provides a strong foundation for patent applications.

This guide will walk the reader through the entire process of crystal structure analysis, providing both the "how" and the "why" behind each step.

The First Hurdle: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The ideal crystal for SC-XRD is a single, well-ordered crystal with dimensions of approximately 0.1-0.4 mm in at least two dimensions, free of cracks and other defects.[2] The process of obtaining such crystals can be as much an art as it is a science, often requiring the screening of multiple conditions.

Solvent Selection: The Foundation of Crystal Growth

The choice of solvent is critical. The ideal solvent should:

  • Exhibit moderate solubility for the compound. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is too insoluble, it will be challenging to dissolve a sufficient amount of material.

  • Be relatively volatile to allow for slow evaporation.

  • Be inert and not react with the compound.

A preliminary solubility screen with a range of solvents of varying polarities is a crucial first step.

Common Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[3][4]

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniquePrincipleBest For
Slow Evaporation A near-saturated solution of the compound is allowed to slowly evaporate, increasing the concentration and leading to crystallization.[4]Compounds that are stable at room temperature and have a suitable volatile solvent.
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][4]Small quantities of material and for screening a wide range of solvent/anti-solvent systems.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.[5]Compounds that are significantly more soluble at higher temperatures.
Anti-Solvent Crystallization An "anti-solvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals.[3]Compounds that are highly soluble in a particular solvent.

Experimental Protocol: Vapor Diffusion Crystallization

  • Dissolve 5-10 mg of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial (e.g., a 2 mL glass vial).

  • Place this vial inside a larger beaker or jar.

  • Add a larger volume of an anti-solvent (e.g., hexane, pentane, or diethyl ether) to the beaker, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the beaker and leave it undisturbed in a location with a stable temperature.

  • Monitor for crystal growth over several days to weeks.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process A Dissolve Compound in Solvent B Place Solution in Inner Vial A->B C Add Anti-Solvent to Outer Beaker B->C D Seal the System C->D E Vapor Diffusion of Anti-Solvent D->E Incubate F Reduced Solubility E->F G Supersaturation F->G H Nucleation and Crystal Growth G->H SCXRD_Workflow cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Mount Crystal B Cool Crystal (e.g., 100 K) A->B C Collect Diffraction Images B->C D Integrate Reflections C->D Transfer Data E Scale and Merge Data D->E F Generate Reflection File (.hkl) E->F

Sources

Foundational

Toxicity and Stability Profile of 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery, halogenated dihydroquinolinones serve as critical building blocks for synthesizing complex biologically active molecules. 4-Chloro-7,8-dihydroquinolin-5(6H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated dihydroquinolinones serve as critical building blocks for synthesizing complex biologically active molecules. 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3) is a prominent, privileged scaffold utilized extensively in the development of Microtubule Targeting Agents (MTAs), Colchicine Site (CS) inhibitors, and advanced anti-tuberculosis candidates such as OPC-167832 (Quabodepistat)[1].

While its structural reactivity makes it an invaluable synthetic intermediate, this same reactivity imparts specific stability challenges and a notable toxicity profile. This whitepaper provides an in-depth technical analysis of the compound's degradation mechanisms, hazard classifications, and validated experimental workflows for preclinical safety profiling.

Chemical Identity & Structural Characteristics

The utility and risk profile of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are directly governed by its molecular architecture. The compound features a fused bicyclic system containing an electron-deficient pyridine ring substituted with a chlorine atom at the C4 position, and a cyclohexenone ring with a ketone at the C5 position[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-chloro-7,8-dihydro-6H-quinolin-5-one[2]
CAS Number 1823355-08-3[2]
Molecular Formula C9H8ClNO[2]
Molecular Weight 181.62 g/mol [2]
Reactivity Profile Highly susceptible to nucleophilic aromatic substitution (SNAr)[3]

Stability Profile & Degradation Mechanisms

Mechanistic Causality of Degradation

4-Chloro-7,8-dihydroquinolin-5(6H)-one is generally stable under standard, dry laboratory conditions[3]. However, the electrophilic nature of the C4 position—exacerbated by the electron-withdrawing nitrogen in the pyridine ring—makes the chlorine atom highly labile. Under extreme heat or strongly basic aqueous environments, the compound is prone to hydrolysis, converting the 4-chloro group into a 4-hydroxy (or pyridone) derivative[3]. Additionally, the C5 ketone is susceptible to enolization in acidic/basic media, which can lead to complex dimerization or degradation products if not stored in inert environments.

Self-Validating Protocol: Accelerated Stability Testing (HPLC-UV/MS)

To accurately profile the degradation kinetics of this scaffold, researchers must employ a self-validating stability workflow. This ensures that any observed degradation is a true property of the compound and not an artifact of the analytical system.

Step-by-Step Methodology:

  • System Suitability & Control Setup: Prepare a 1 mg/mL stock solution of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in HPLC-grade Methanol. Concurrently, prepare a known stable control (e.g., Caffeine) and a known labile control (e.g., Ascorbic Acid) to validate the environmental stress chambers.

  • Environmental Stressing: Aliquot the solutions into glass vials. Subject the vials to three distinct conditions:

    • Thermal stress (60°C).

    • Hydrolytic stress (pH 2.0 and pH 10.0 buffers at 40°C).

    • Photolytic stress (ICH Q1B standard UV/Vis exposure).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 24, 48, and 72 hours. Quench hydrolytic samples with neutralizing buffer to halt degradation.

  • HPLC-UV/MS Analysis: Inject samples into a C18 reverse-phase column using a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Mass Balance Validation (Critical Step): Calculate the total peak area of the parent compound plus all emergent degradation peaks. The sum must equal ~95-105% of the Day 0 parent peak area. A significant loss of mass balance indicates the formation of insoluble polymers or volatile degradants, requiring orthogonal analytical techniques (e.g., NMR).

StabilityWorkflow A Compound Preparation (1 mg/mL in MeOH/H2O) B Environmental Exposure (Heat, Light, pH Extremes) A->B C Aliquoting at Time Points (0, 24, 48, 72 hrs) B->C D HPLC-UV/MS Analysis C->D E Degradation Kinetics & Impurity Profiling D->E

Fig 1. Accelerated stability testing workflow for 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Toxicity Profile & Safety Handling

GHS Hazard Classifications

Due to its reactive halogenated core, 4-Chloro-7,8-dihydroquinolin-5(6H)-one exhibits a distinct toxicity profile. The compound acts as an electrophile, which can lead to non-specific covalent binding with cellular nucleophiles (such as glutathione or cysteine residues on proteins), driving acute toxicity and irritation[4].

Table 2: GHS Hazard Classifications [4]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
Self-Validating Protocol: In Vitro Cytotoxicity Assay

Before advancing derivatives of this scaffold into efficacy models, baseline cytotoxicity must be established. This protocol utilizes a self-validating framework to prevent false positives caused by assay interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Control Establishment (Validation Phase):

    • Positive Control: Doxorubicin (10 µM) to prove assay sensitivity to cell death.

    • Negative Control: 0.5% DMSO (Vehicle) to establish 100% baseline viability.

    • Background Control: Cell-free wells with media + compound to rule out colorimetric interference.

  • Compound Dosing: Treat cells with 4-Chloro-7,8-dihydroquinolin-5(6H)-one in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5%.

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® (ATP-based luminescence) or MTT reagent.

  • Data Synthesis: Subtract background control values. Calculate the IC50 using non-linear regression. If the compound exhibits an IC50 < 10 µM, it is flagged for high basal cytotoxicity, necessitating structural optimization (e.g., replacing the chlorine atom) before in vivo use.

CytoWorkflow S1 Cell Culture (HepG2/HEK293) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24h - 48h at 37°C) S2->S3 S4 Cell Viability Assay (MTT/CellTiter-Glo) S3->S4 S5 IC50 Calculation & Tox Profiling S4->S5

Fig 2. In vitro cytotoxicity assay workflow for early safety profiling.

Pharmacological Relevance and Scaffold Utility

Despite the inherent toxicity and instability of the raw 4-chloro-quinoline core, these exact physicochemical properties are what make it a "privileged scaffold"[1]. In rational drug design, the toxicophore (the reactive C4-chlorine) is deliberately targeted for displacement.

By subjecting 4-Chloro-7,8-dihydroquinolin-5(6H)-one to SNAr reactions with various amines, anilines, or ethers, medicinal chemists can rapidly generate diverse libraries of 4-amino or 4-alkoxy derivatives[1]. This functionalization completely neutralizes the acute toxicity associated with the halogen while simultaneously tuning the molecule to bind specifically to biological targets, such as the colchicine binding site on tubulin (to overcome P-glycoprotein-mediated drug resistance) or specific mycobacterial enzymes[1].

ScaffoldLogic Core 4-Chloro-7,8-dihydroquinolin-5(6H)-one (Reactive Scaffold) SNAr Nucleophilic Substitution at C4 (Cl displacement) Core->SNAr Carbonyl Functionalization at C5 Ketone Core->Carbonyl MTA Microtubule Targeting Agents (Colchicine Site Inhibitors) SNAr->MTA TB Anti-Tuberculosis Agents (e.g., OPC-167832 precursors) SNAr->TB Carbonyl->MTA

Fig 3. Logical relationship of scaffold functionalization in drug discovery.

References

  • BenchChem. 4-Chloro-7,8-dihydroquinolin-5(6H)-one Product Information & Pharmacological Utility.
  • BenchChem. 4-Chloro-7,8-dihydroquinolin-5(6H)-one CAS and Chemical Identifiers.
  • NextSDS. 4-chloro-5,6,7,8-tetrahydroquinolin-5-one — Chemical Substance Information & Hazard Classifications.
  • EvitaChem. General Stability and Reactivity of Halogenated Pyridine/Quinoline Scaffolds.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The dihydroquinolinone core is a privileged scaffold, serving as a key building block for a diverse range of biologically active molecules, including potential microtubule targeting agents for cancer therapy and precursors for natural alkaloid synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the scientific rationale behind the experimental choices.

Introduction: The Significance of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

The 7,8-dihydroquinolin-5(6H)-one framework is a foundational structure in the synthesis of complex pharmaceutical agents. The introduction of a chlorine atom at the 4-position significantly enhances its utility as a synthetic intermediate. This halogenation provides a reactive site for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for biological screening.[2][3][4] For instance, the chloro-substituted quinoline core is a key component in several antimalarial drugs.[5][6][7] The title compound, therefore, represents a crucial precursor for the development of novel therapeutics.

Overall Synthetic Strategy

The synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one is most effectively achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 7,8-dihydroquinolin-5(6H)-one. The second, and more critical step, is the regioselective chlorination at the 4-position. The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation and, in some cases, chlorination of electron-rich aromatic and heterocyclic systems.[8][9][10][11] This protocol will detail a Vilsmeier-Haack approach for the chlorination of the 7,8-dihydroquinolin-5(6H)-one precursor.

Part 1: Synthesis of the Precursor, 7,8-dihydroquinolin-5(6H)-one

While 7,8-dihydroquinolin-5(6H)-one is commercially available, for completeness, a general synthetic route is outlined below. A common method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base and an ammonium source.[12]

Reaction Scheme: Precursor Synthesis

Baylis-Hillman Adduct Baylis-Hillman Adduct Reaction Reaction Baylis-Hillman Adduct->Reaction 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction 7,8-dihydroquinolin-5(6H)-one 7,8-dihydroquinolin-5(6H)-one Reaction->7,8-dihydroquinolin-5(6H)-one caption General workflow for precursor synthesis.

Caption: General workflow for precursor synthesis.

Part 2: Detailed Protocol for the Synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

This section provides a comprehensive, step-by-step procedure for the chlorination of 7,8-dihydroquinolin-5(6H)-one using a Vilsmeier-Haack type reaction. The underlying principle of this reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (in this case, N,N-dimethylformamide) and a chlorinating agent (phosphorus oxychloride).[9] This electrophilic reagent then reacts with the enol form of the dihydroquinolinone to effect chlorination.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier
7,8-dihydroquinolin-5(6H)-oneC₉H₉NO147.1753400-41-2Sigma-Aldrich
Phosphorus oxychloridePOCl₃153.3310025-87-3Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8(Prepared in-house)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWR Chemicals
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Experimental Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add 7,8-dihydroquinolin-5(6H)-one (10.0 g, 67.9 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Formation of the Vilsmeier Reagent and Reaction:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 12.5 g, 7.6 mL, 81.5 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent forms in situ.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

    • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration. If the product remains oily, proceed with liquid-liquid extraction.

    • Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Characterization

The identity and purity of the synthesized 4-Chloro-7,8-dihydroquinolin-5(6H)-one should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Scheme and Workflow Visualization

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 7,8-dihydroquinolin-5(6H)-one 7,8-dihydroquinolin-5(6H)-one Mixing Mixing 7,8-dihydroquinolin-5(6H)-one->Mixing POCl3 POCl3 POCl3->Mixing DMF DMF DMF->Mixing Heating Heating Mixing->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product 4-Chloro-7,8-dihydroquinolin-5(6H)-one Chromatography->Product caption Experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • The quenching and neutralization steps are exothermic and involve gas evolution. Perform these steps slowly and with caution.

Trustworthiness and Self-Validation

The protocol described is based on established chemical principles, particularly the Vilsmeier-Haack reaction, which is a reliable method for the transformation of similar substrates.[13] The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The purification by column chromatography is a standard and effective method for isolating the target compound. The final characterization by spectroscopic methods provides definitive validation of the product's identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one. The procedure is robust and utilizes standard laboratory techniques and reagents. The resulting product is a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

References

  • NextSDS. (n.d.). 3-Chloro-7,8-dihydroquinolin-5(6H)-one — Chemical Substance Information.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Benchchem. (n.d.). 4-Chloro-7,8-dihydroquinolin-5(6H)-one.
  • ChemRxiv. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • Taylor & Francis. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • PubChem. (n.d.). 7,8-Dihydro-3,7,7-trimethyl-5(6H)-quinolinone hydrochloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • MilliporeSigma. (n.d.). 7,8-dihydro-5(6H)-quinolinone AldrichCPR.
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • Sapphire Bioscience. (n.d.). 7,8-Dihydro-6H-quinolin-5-one hydrochloride.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

Sources

Application

How to use 4-Chloro-7,8-dihydroquinolin-5(6H)-one as a heterocyclic building block

An Application Guide for the Strategic Use of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in Modern Synthesis Authored by: A Senior Application Scientist Abstract 4-Chloro-7,8-dihydroquinolin-5(6H)-one is a versatile heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a versatile heterocyclic building block that holds significant value in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloro-substituent at the 4-position and an α,β-unsaturated ketone (enone) system, provides multiple avenues for strategic functionalization. This guide offers an in-depth exploration of its reactivity, key applications, and detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document provides the technical insights necessary to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Privileged Scaffold

The dihydroquinolinone core is recognized as a "privileged scaffold" in drug discovery, serving as the foundational structure for a multitude of biologically active molecules and complex natural alkaloids[1]. 4-Chloro-7,8-dihydroquinolin-5(6H)-one embodies this potential, offering a synthetically accessible platform for creating diverse chemical libraries. Its structure is of particular interest for developing Microtubule Targeting Agents (MTAs) and kinase inhibitors, which are critical in oncology research for their ability to disrupt cancer cell proliferation[1][2]. Furthermore, it serves as a key precursor in the total synthesis of antimicrobial and antitumor natural products like Graveoline and Dubamine[1]. This guide will dissect the molecule's reactivity, enabling chemists to unlock its full synthetic potential.

Core Reactivity and Synthetic Opportunities

The synthetic utility of 4-Chloro-7,8-dihydroquinolin-5(6H)-one stems from two primary reactive sites: the C4-chloro substituent and the enone moiety. Understanding the interplay of these functional groups is crucial for designing successful synthetic strategies.

The C4-Chloro Group: A Gateway for Cross-Coupling

The chlorine atom at the C4 position is the principal handle for diversification. It is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of carbon and nitrogen-based substituents.

  • C-C Bond Formation (Suzuki-Miyaura Coupling): This reaction is a cornerstone for synthesizing 4-aryl-dihydroquinolinones. The high reactivity of the 4-chloro position on the quinoline ring facilitates carbon-carbon bond formation with various aryl- and heteroarylboronic acids[3][4]. This method is paramount for conducting extensive structure-activity relationship (SAR) studies in drug discovery programs, particularly in the development of kinase inhibitors where precise modification of this position is key to achieving target specificity and potency[2][5]. The general reactivity of aryl halides in these couplings follows the order I > Br > Cl, which means that while chloro-substrates are less reactive than their bromo or iodo counterparts, selective reaction is highly achievable with modern catalyst systems[5][6].

  • C-N Bond Formation (Buchwald-Hartwig Amination): The introduction of nitrogen-containing moieties is readily achieved via Buchwald-Hartwig amination. This powerful reaction allows for the coupling of a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles[7][8]. The resulting 4-amino-dihydroquinolinone derivatives are prevalent in molecules targeting kinases and other enzymes, forming crucial hydrogen bond interactions within protein active sites[7][9][10].

The α,β-Unsaturated Ketone System

The conjugated system spanning from the C4-carbon to the C5-carbonyl group imparts the characteristics of an α,β-unsaturated ketone, or enone[11]. This functionality presents an alternative mode of reactivity.

  • Nucleophilic Conjugate Addition: Enones are susceptible to attack by nucleophiles at the β-carbon in a process known as conjugate or Michael addition[11]. This provides a pathway for introducing substituents that is mechanistically distinct from cross-coupling. While the C4-chloro group is the more commonly exploited reactive handle, the enone system's electrophilicity should be considered, especially when strong, soft nucleophiles are employed under conditions that do not favor palladium catalysis.

The dual reactivity of 4-Chloro-7,8-dihydroquinolin-5(6H)-one allows for sequential and orthogonal functionalization strategies, making it a highly valuable and versatile building block in complex molecule synthesis.

Start 4-Chloro-7,8-dihydroquinolin-5(6H)-one Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd Catalyst, Base, Ligand Michael Michael Addition Start->Michael Nucleophile (Nu⁻) Aryl 4-Aryl Derivatives (Kinase Inhibitors, etc.) Suzuki->Aryl Amino 4-Amino Derivatives (Bioactive Scaffolds) Buchwald->Amino Adduct Conjugate Adducts Michael->Adduct

Caption: Key synthetic pathways for functionalizing 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Applications in Medicinal Chemistry

The functionalized derivatives of 4-Chloro-7,8-dihydroquinolin-5(6H)-one are of immense interest in drug discovery.

  • Kinase Inhibitors: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several FDA-approved drugs featuring this core structure[2]. The ability to diversify the C4-position allows for the synthesis of compound libraries that can be screened against a wide range of kinases implicated in cancer and inflammatory diseases, such as EGFR, HER-2, and JNK[2][5][12].

  • Anticancer and Antimicrobial Agents: Beyond kinase inhibition, quinoline derivatives have demonstrated broad biological activity, including potent anticancer, antifungal, and antileishmanial properties[4][12][13]. The chloro-substituent itself can enhance the biological activity of the final compound[4].

  • Central Nervous System (CNS) Applications: Certain substituted quinolines have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are therapeutic targets for neurodegenerative diseases[12].

Experimental Protocols & Methodologies

The following protocols provide robust starting points for the synthetic modification of 4-Chloro-7,8-dihydroquinolin-5(6H)-one. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid with 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ComponentSuggested ReagentEquivalentsPurpose
Substrate 4-Chloro-7,8-dihydroquinolin-5(6H)-one1.0Electrophile
Coupling Partner Arylboronic Acid1.2 - 1.5Nucleophile Source
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄0.03 - 0.05Catalyzes C-C bond formation
Base Cs₂CO₃ or K₂CO₃2.0 - 2.5Activates boronic acid
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)-Reaction Medium

Step-by-Step Procedure:

  • To a dry Schlenk tube, add 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 mmol), the desired arylboronic acid (1.5 mmol), cesium carbonate (2.5 mmol), and PdCl₂(dppf) (0.03 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (10 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-7,8-dihydroquinolin-5(6H)-one.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for coupling primary or secondary amines with the 4-chloro-dihydroquinolinone core.

Materials & Reagents:

ComponentSuggested ReagentEquivalentsPurpose
Substrate 4-Chloro-7,8-dihydroquinolin-5(6H)-one1.0Electrophile
Coupling Partner Primary or Secondary Amine1.2 - 1.5Nucleophile
Catalyst System Pd₂(dba)₃ + Ligand (e.g., XPhos)0.02 (Pd) / 0.04 (Ligand)Catalyzes C-N bond formation
Base NaOtBu or K₃PO₄1.5 - 2.0Activates amine
Solvent Toluene or Dioxane-Reaction Medium (Anhydrous)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) to a dry Schlenk tube.

  • Add the base (e.g., sodium tert-butoxide, 1.5 mmol) and 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4-amino-7,8-dihydroquinolin-5(6H)-one.

Conclusion

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a high-potential building block whose strategic value is realized through an understanding of its dual reactivity. Its amenability to robust and scalable palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the rapid generation of diverse and complex molecular architectures. The protocols and insights provided herein serve as a comprehensive resource for chemists aiming to incorporate this versatile scaffold into their research and development programs, accelerating the discovery of novel therapeutics and advanced materials.

References

  • Al-Amiery, A. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. Retrieved from [Link]

  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Trzaskowski, B., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Gohari, A. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. Retrieved from [Link]

  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest Dissertations Publishing. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Mayr, H., et al. (2020). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Patil, S. A., et al. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry. Retrieved from [Link]

  • Tcyrulnikov, S. (2017). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Retrieved from [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Zhabinsky, V. N., et al. (2014). Reaction of Corey Ylide with α,β-Unsaturated Ketones: Tuning of Chemoselectivity toward Dihydrofuran Synthesis. Organic Letters. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

Sources

Method

Catalytic Cross-Coupling Strategies for 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Comprehensive Application Guide

Executive Overview & Pharmacological Context The dihydroquinolinone core is a privileged scaffold in modern medicinal chemistry. Specifically, 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3) serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Pharmacological Context

The dihydroquinolinone core is a privileged scaffold in modern medicinal chemistry. Specifically, 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3) serves as a critical synthetic intermediate. Its unique structural topology primes it for late-stage functionalization via transition-metal catalysis, enabling the rapid construction of diverse chemical libraries.

Derivatives of this scaffold are heavily investigated as Microtubule Targeting Agents (MTAs) and Colchicine Site (CS) inhibitors, which disrupt tubulin dynamics to halt cancer cell proliferation [1]. Furthermore, this pharmacophore is central to the synthesis of advanced clinical candidates, notably the anti-tuberculosis agent OPC-167832 (), an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis [2][3].

Mechanistic Rationale: Activating the C4 Position

In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step [4]. For 4-Chloro-7,8-dihydroquinolin-5(6H)-one, the C4-Cl bond is chemically highly activated.

The Causality of Reactivity: The C5 ketone is in direct conjugation with the pyridine ring via the C4a=C8a bridgehead double bond. This extended cross-conjugation acts as a powerful electron-withdrawing sink, severely depleting electron density at the C4 position. Consequently, the C4-Cl bond becomes highly electrophilic, significantly lowering the activation energy barrier for the oxidative addition of the electron-rich Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OxAdd + 4-Chloro-7,8-dihydroquinolin-5(6H)-one PdII_1 Pd(II) Intermediate [Ar-Pd(L)n-Cl] OxAdd->PdII_1 Trans Transmetalation (Boronate Attack) PdII_1->Trans + [Ar'-B(OH)3]- PdII_2 Pd(II) Intermediate [Ar-Pd(L)n-Ar'] Trans->PdII_2 - Cl-, - B(OH)3 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 + Cross-Coupled Product

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Experimental Design & Causality

To harness this reactivity, Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are the premier methodologies. Successful functionalization requires precise control over the reaction microenvironment.

  • Catalyst & Ligand Selection: While Pd(PPh₃)₄ is a standard zero-valent precursor, the use of Pd(dppf)Cl₂ is vastly superior for this substrate. The bidentate dppf ligand enforces a cis-coordination geometry on the Pd(II) intermediate. This stereochemical arrangement is a strict prerequisite for rapid reductive elimination, thereby outcompeting off-target protodehalogenation or homocoupling.

  • Solvent System Dynamics: A biphasic system (e.g., 1,4-Dioxane/Water) is mandatory for Suzuki couplings. Water is not merely a solvent; it actively participates in the catalytic cycle by hydroxylating the boronic acid to form the reactive "ate" complex [ArB(OH)₃]⁻, which is the actual transmetalating species.

  • Atmospheric Control: Palladium(0) is highly oxophilic. Exposure to atmospheric oxygen rapidly converts active Pd(0) into inactive Pd(II) peroxo complexes. Rigorous degassing via Schlenk techniques is non-negotiable.

Self-Validating Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to yield 4-aryl-7,8-dihydroquinolin-5(6H)-one derivatives.

  • Reagent Assembly: To a flame-dried Schlenk flask, add 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 181.6 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and Cs₂CO₃ (2.5 mmol, 814 mg).

    • Validation Checkpoint: The mixture should appear as a heterogeneous powder. The Pd(dppf)Cl₂ imparts a distinct reddish-orange hue to the solid mixture.

  • Degassing: Seal the flask with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Solvent Addition & Heating: Syringe in degassed Toluene (10 mL) and deionized water (1 mL). Heat the reaction mixture to 100 °C under vigorous stirring (800 rpm).

    • Validation Checkpoint: As the reaction reaches target temperature, the mixture will transition to a dark brown/black homogeneous solution, indicating the formation of the active Pd(0) catalytic species.

  • In-Process Monitoring: After 6 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material mass peak at m/z 182.04 [M+H]⁺ and the appearance of the target product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

    • Causality: Celite filtration removes the precipitated palladium black and inorganic salts, preventing severe emulsion formation during aqueous extraction. Extract the filtrate with water (2 x 15 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation to yield 4-amino-7,8-dihydroquinolin-5(6H)-one derivatives.

  • Reagent Assembly: Combine 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and t-BuONa (1.5 mmol) in a Schlenk flask.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination and prevents the formation of unreactive bis-amine Pd dead-end complexes. t-BuONa is required to deprotonate the amine upon coordination to the metal center.

  • Degassing & Reaction: Evacuate/backfill with Argon (3x). Add anhydrous Toluene (10 mL). Heat to 100 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar starting material will be replaced by a highly fluorescent product spot under 254 nm UV light.

ProtocolWorkflow S1 1. Reagent Assembly Substrate + Boronic Acid + Pd Catalyst + Base S2 2. Degassing Vacuum/Argon Cycles (Prevents Pd Oxidation) S1->S2 S3 3. Reaction 80-100 °C, 6-12 h Monitor via LC-MS S2->S3 S4 4. Workup EtOAc Extraction Celite Filtration S3->S4 S5 5. Purification Silica Column (Hexane/EtOAc) S4->S5

Standardized self-validating experimental workflow for Pd-catalyzed cross-coupling reactions.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the cross-coupling of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, demonstrating how specific parameter shifts impact overall yield.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃1,4-Dioxane/H₂O (4:1)901265
Pd(OAc)₂ (5 mol%)SPhosK₃PO₄THF/H₂O (5:1)801674
Pd(dppf)Cl₂ (3 mol%) dppf Cs₂CO₃ Toluene/H₂O (10:1) 100 8 88
Pd₂(dba)₃ (2 mol%)XPhost-BuONaToluene (Anhydrous)1001282*

*Yield optimized specifically for Buchwald-Hartwig amination. Other entries represent Suzuki-Miyaura coupling.

References

  • Hariguchi, N., et al. "Quabodepistat (OPC-167832), a Novel Antituberculosis Drug Candidate: Enhancing Oral Bioavailability via Cocrystallization and Mechanistic Analysis of Bioavailability in Two Cocrystals." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • National Institutes of Health. "Crystal structure of a 1:1 co-crystal of quabodepistat (OPC-167832) with 2,5-dihydroxybenzoic acid using microcrystal electron diffraction." PMC. Available at:[Link]

  • National Institutes of Health. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." PMC. Available at: [Link]

Application

Application Note: Advanced Purification and Crystallization Protocols for 4-Chloro-7,8-dihydroquinolin-5(6H)-one

[label="Cool Finalizing Visuals for Diagrams I'm now satisfied with both Graphviz diagrams and the application note's visuals. I've ensured all colors, contrasts, labels, and nodes work well.

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Author: BenchChem Technical Support Team. Date: April 2026

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\n\n I'm also now generating the references section. I've verified the Benchchem and ACS links, and have also decided to use the ACS Omega paper and MedKoo for OPC-167832 as a base.

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Pharmacophore Significance & Mechanistic Bottlenecks

4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3) is a highly privileged synthetic scaffold in medicinal chemistry. The dihydroquinolinone core is a critical intermediate in the synthesis of Microtubule Targeting Agents (MTAs), Colchicine Site (CS) inhibitors, and complex natural alkaloids like Graveoline and Dubamine[1]. Furthermore, structural analogs of this core are foundational to advanced clinical candidates, most notably the anti-tuberculosis drug Quabodepistat (OPC-167832), which targets the DprE1 enzyme [2].

The standard synthesis of this intermediate involves the deoxychlorination of 4-hydroxy-7,8-dihydroquinolin-5(6H)-one using phosphorus oxychloride ( POCl3​ ). While chemically efficient, this reaction presents severe downstream bottlenecks:

  • Phosphorus Byproducts: The reaction generates large quantities of phosphoric acid derivatives and residual POCl3​ .

  • Tarry Impurities: High-temperature chlorination often induces partial aromatization or polymerization, resulting in dark, insoluble color bodies.

  • Catalyst Poisoning: If the purity of the isolated 4-chloro intermediate is sub-optimal (<99%), residual acidic species or heavy impurities will poison palladium catalysts in subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1823355-08-3Standard identifier for material tracking.
Molecular Formula C9​H8​ClNO Contains both a halogen and a ketone, providing moderate polarity.
Molecular Weight 181.62 g/mol Low molecular weight; highly soluble in moderately polar solvents.
Solubility Profile Soluble in EtOAc, DCM, THF; Insoluble in Heptane, WaterIdeal for solvent/anti-solvent crystallization and aqueous extraction.
Stability Sensitive to strong aqueous bases at high tempsQuenching must be strictly temperature-controlled to prevent hydrolysis.

Process Causality and Self-Validating Systems

To achieve pharmaceutical-grade purity (>99.5%), the purification workflow cannot be a passive series of steps; it must be a self-validating system . This means every phase of the protocol includes an In-Process Control (IPC) that dictates whether the material can proceed.

  • Causality of the Cold Quench: POCl3​ reacts violently with water. If the quench temperature exceeds 15°C, the localized heat and alkaline conditions will drive the nucleophilic aromatic substitution ( SN​Ar ) of the newly formed C-Cl bond back to the C-OH precursor, destroying the yield.

  • Causality of the Biphasic Wash: A rigorous NaHCO3​ wash is employed not just to neutralize the pH, but to ensure all organophosphorus leaving groups partition into the aqueous waste.

PurificationWorkflow Start Crude Reaction Mixture (POCl3 + Product) Quench Alkaline Quench (Ice-cold NaOH/H2O) Start->Quench Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) Extraction->Chromatography Crystallization Crystallization (EtOAc / Heptane) Chromatography->Crystallization Pure Pure 4-Chloro-7,8-dihydroquinolin-5(6H)-one (>99.5% Purity) Crystallization->Pure

Fig 1. Step-by-step purification workflow for 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Validated Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

Objective: Safely neutralize residual POCl3​ and isolate the crude organic product.

  • Preparation: Prepare a 20% (w/v) aqueous NaOH solution and chill it in an ice-water bath to 0–5°C.

  • Quenching: Transfer the crude POCl3​ reaction mixture dropwise into the chilled NaOH solution under vigorous mechanical stirring.

    • Expert Insight: Maintain the internal temperature strictly below 10°C. Add crushed ice directly to the mixture if the exotherm becomes difficult to control.

  • Extraction: Once gas evolution ceases and the pH stabilizes at ~8, add Ethyl Acetate (EtOAc) (3 volumes relative to the aqueous layer). Stir for 10 minutes, then transfer to a separatory funnel.

  • Phase Separation: Collect the upper organic layer. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by brine.

  • Self-Validating IPC: Spot the organic layer on a TLC plate (Eluent: 3:1 Hexane:EtOAc). The presence of a single major UV-active spot ( Rf​≈0.45 ) confirms successful extraction. If baseline material is heavy, repeat the NaHCO3​ wash.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Flash Column Chromatography

Objective: Remove polymeric tar and regioisomeric byproducts.

  • Column Packing: Pack a glass column with silica gel (230–400 mesh) using a slurry of 10% EtOAc in Hexane.

  • Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and apply the dry powder to the top of the column.

  • Elution: Elute using a gradient of 10% to 30% EtOAc in Hexane.

    • Expert Insight: The target compound elutes at approximately 25% EtOAc. The chloro-substituent reduces the basicity of the quinoline nitrogen, preventing severe tailing on standard silica.

  • Self-Validating IPC: Analyze fractions via HPLC (254 nm). Pool only fractions exhibiting >95% Area Under Curve (AUC) for the target mass.

Protocol C: Solvent/Anti-Solvent Crystallization

Objective: Achieve >99.5% purity and control the solid-state properties for downstream storage.

CrystallizationMechanism Dissolution Dissolution in EtOAc (50°C) Filtration Hot Polish Filtration (Remove Particulates) Dissolution->Filtration AntiSolvent Addition of Heptane (Dropwise, Anti-solvent) Filtration->AntiSolvent Cooling Controlled Cooling (50°C to 5°C) AntiSolvent->Cooling Harvest Filtration & Drying (Vacuum, 40°C) Cooling->Harvest

Fig 2. Solvent/anti-solvent crystallization logic utilizing EtOAc and Heptane.

  • Dissolution: Suspend the chromatographed solid in EtOAc (approx. 5 mL/g of product). Heat the suspension to 50°C until complete dissolution occurs.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove any microscopic silica dust or insoluble tar that could act as premature nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, add Heptane dropwise until the solution becomes slightly turbid (the cloud point). Add a few drops of EtOAc until the solution just turns clear again.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature at a natural rate (approx. 0.5°C/min). Once at room temperature, transfer to a 5°C refrigerator for 4 hours.

    • Expert Insight: Rapid crash-cooling traps mother liquor impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding large, highly pure crystalline needles.

  • Harvesting: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold Heptane.

  • Self-Validating IPC: Dry the crystals in a vacuum oven at 40°C for 12 hours. Perform a final HPLC analysis to confirm >99.5% purity before releasing the batch for cross-coupling.

Quantitative Optimization of Crystallization

To demonstrate the causality behind the selection of the EtOAc/Heptane system, alternative solvent systems were evaluated. The data below illustrates why matching the thermodynamic solubility of the dihydroquinolinone core is critical for optimal recovery.

Table 2: Evaluation of Crystallization Solvent Systems
Solvent SystemRatio (v/v)Recovery Yield (%)Final Purity (HPLC %)Morphological Observation
EtOAc / Heptane 1 : 388%>99.5%Large, distinct white needles. Easy to filter.
DCM / Hexane 1 : 472%98.1%Fine powder. Prone to trapping solvent (solvates).
EtOH / Water 1 : 145%96.5%Oiling out observed before crystallization.
Acetone / Heptane 1 : 368%98.8%Small granular crystals. Moderate yield loss.

References

  • ACS Omega. (2022). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. American Chemical Society. Available at:[Link]

Method

Application Note: Synthesis and Functionalization of Novel Quinoline Derivatives from 4-Chloro-7,8-dihydroquinolin-5(6H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Pharmacological Relevance The compound 4-Chloro-7,8-dihydroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Relevance

The compound 4-Chloro-7,8-dihydroquinolin-5(6H)-one is a highly versatile, privileged scaffold in medicinal chemistry. Featuring a reactive C4-chloro substituent and a C5-ketone within a partially saturated carbocyclic ring, this dihydroquinolinone core serves as an ideal starting point for divergent synthesis [1].

Derivatives of this scaffold are frequently explored as Microtubule Targeting Agents (MTAs) , specifically as Colchicine Site (CS) inhibitors. By disrupting tubulin dynamics, these compounds induce mitotic arrest and apoptosis in cancer cells, often overcoming P-glycoprotein (Pgp)-mediated multidrug resistance. Furthermore, the dihydroquinolinone/carbostyril pharmacophore is the structural foundation for potent anti-tuberculosis candidates, such as the DprE1 inhibitor Quabodepistat (OPC-167832) [2], and natural alkaloids like Graveoline and Dubamine.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating synthetic workflow for functionalizing this scaffold. The methodologies detailed below emphasize chemoselectivity, high-yield catalytic transformations, and scalable downstream processing.

Mechanistic Insights & Synthetic Strategy

The functionalization of 4-Chloro-7,8-dihydroquinolin-5(6H)-one relies on three orthogonal transformations:

A. C4-Functionalization via Suzuki-Miyaura Cross-Coupling

The C-Cl bond in 4-chloroquinolines is notoriously inert compared to C-Br or C-I bonds due to the high bond dissociation energy. To achieve efficient Palladium-catalyzed cross-coupling, the catalytic system must overcome the high activation barrier of the oxidative addition step. We utilize Pd2(dba)3 paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk and electron-rich nature of the dialkylbiaryl phosphine ligand XPhos accelerate both the oxidative addition of Pd(0) into the C-Cl bond and the subsequent reductive elimination, preventing catalyst deactivation [3].

B. C5-Functionalization via Reductive Amination

The C5-ketone allows for the introduction of diverse aliphatic or aromatic amines. The reaction is driven by the formation of an iminium ion intermediate. We employ Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike NaBH4, NaBH(OAc)3 is mildly reducing and highly chemoselective; it rapidly reduces the protonated iminium ion without prematurely reducing the unreacted C5-ketone to an alcohol.

C. Aromatization

To access fully aromatic, planar quinoline derivatives—which often exhibit enhanced DNA intercalation or target-binding affinities—the 5,6,7,8-tetrahydro ring is dehydrogenated. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used as a highly efficient hydride acceptor, driving the aromatization through a thermodynamically favorable cascade that yields the fully conjugated quinoline system.

Visualization of Workflows and Pathways

SyntheticWorkflow A 4-Chloro-7,8-dihydroquinolin-5(6H)-one (Scaffold) B C4-Functionalization (Suzuki Cross-Coupling) A->B Pd2(dba)3, XPhos Ar-B(OH)2 C C5-Functionalization (Reductive Amination) B->C Amine, NaBH(OAc)3 DCE, RT D Aromatization (DDQ Oxidation) C->D DDQ, Toluene Reflux E Novel Quinoline Derivatives (Bioactive MTAs) D->E Purification

Fig 1. Step-by-step synthetic workflow from the dihydroquinolinone scaffold to novel quinolines.

MOA Q Quinoline Derivative (Colchicine Site Inhibitor) T Tubulin Heterodimer Q->T Binds P Inhibition of Polymerization T->P Induces M Mitotic Arrest (G2/M) P->M Leads to A Apoptosis (Cell Death) M->A Triggers

Fig 2. Mechanism of action for microtubule targeting agents derived from the quinoline scaffold.

Experimental Protocols

Self-Validation Note: Each protocol includes specific in-process controls (IPCs) to ensure the integrity of the transformation before proceeding to the next step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduce an aryl/heteroaryl group at the C4 position.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K3PO4 (2.0 equiv, 10.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 3 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and the[M+H]+ peak of the coupled product dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the C4-aryl intermediate.

Protocol B: Chemoselective Reductive Amination at C5

Objective: Functionalize the C5-ketone with an amine.

  • Preparation: Dissolve the C4-aryl-7,8-dihydroquinolin-5(6H)-one intermediate (1.0 equiv, 3.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Imine Formation: Add the primary or secondary amine (1.2 equiv, 3.6 mmol) followed by glacial acetic acid (1.5 equiv, 4.5 mmol). Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv, 4.5 mmol) over 10 minutes. Stir the suspension at room temperature for 12 hours.

  • IPC: TLC (DCM/MeOH 9:1) should indicate complete consumption of the ketone (loss of UV-active spot at higher Rf).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield the C5-amino derivative.

Protocol C: Aromatization to Fully Conjugated Quinolines

Objective: Dehydrogenate the tetrahydro-ring to form a planar quinoline.

  • Preparation: Dissolve the C5-amino-C4-aryl-7,8-dihydroquinoline derivative (1.0 equiv, 2.0 mmol) in anhydrous toluene (10 mL).

  • Oxidation: Add DDQ (2.2 equiv, 4.4 mmol) in one portion. The solution will immediately darken.

  • Reaction: Attach a reflux condenser and heat to 110 °C for 4 hours.

  • IPC: LC-MS validation will show a mass shift of -4 Da (loss of 4 protons) corresponding to the fully aromatized quinoline.

  • Workup: Cool the mixture and filter through a pad of Celite to remove precipitated DDQH2. Wash the filtrate with 1M NaOH (2 × 15 mL) to remove residual DDQ. Concentrate the organic phase and purify via preparative HPLC to obtain the final target compound.

Quantitative Data & Yield Analysis

The following table summarizes the synthesis of representative novel quinoline derivatives using the protocols described above. Yields reflect the isolated, purified product across the specified step.

Compound IDR1 (C4-Boronic Acid)R2 (C5-Amine)Suzuki Yield (%)Red. Amination Yield (%)Aromatization Yield (%)Overall Yield (%)
Q-001 Phenylboronic acidMorpholine88%82%75%54.1%
Q-002 4-Methoxyphenylboronic acidPiperidine91%79%71%51.0%
Q-003 3-Fluorophenylboronic acidN-Methylpiperazine85%84%68%48.5%
Q-004 4-Pyridinylboronic acidCyclopentylamine78%76%65%38.5%
Q-005 3,4,5-Trimethoxyphenylboronic acidDimethylamine92%88%72%58.2%

Note: The high yields in the Suzuki coupling step validate the efficacy of the Pd2(dba)3/XPhos catalytic system in overcoming the low reactivity of the C4-chloro substituent.

References

  • Gopalsamuthiram, V., et al. "Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832." ACS Omega, 2022. Available at:[Link]

  • Lim, C., et al. "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore." ChemRxiv, 2021. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of 4-Chloro-7,8-dihydroquinolin-5(6H)-one synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-Chloro-7,8-dihydroquinolin-5(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one .

Overview: The Synthetic Challenge

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a privileged pharmacophore and a critical intermediate in the synthesis of Microtubule Targeting Agents (MTAs), Colchicine Site (CS) inhibitors, and complex natural alkaloids like Graveoline . It is also a key building block for advanced clinical candidates such as the anti-tuberculosis agent OPC-167832 (Quabodepistat) .

Despite its importance, scaling up its synthesis—particularly the conversion of the 4-hydroxy/oxo precursor to the 4-chloro derivative—often suffers from poor yields due to thermal degradation (tar formation), incomplete chlorination, and product hydrolysis during the quenching phase. This guide addresses the thermodynamic and kinetic bottlenecks of this specific transformation.

Pathway Visualization

SynthesisRoute A 1,3-Cyclohexanedione + Enaminone B Cyclization (Base Catalyzed) A->B C 4-Hydroxy-7,8-dihydroquinolin -5(6H)-one B->C 70-85% Yield D Chlorination (POCl3 + cat. DMF) C->D E 4-Chloro-7,8-dihydroquinolin -5(6H)-one D->E Optimized: >90% Yield F Tar / Byproducts (Degradation) D->F Poor Temp Control

Workflow for 4-Chloro-7,8-dihydroquinolin-5(6H)-one synthesis highlighting yield-limiting steps.

Troubleshooting FAQs

Q1: My chlorination step using neat POCl₃ is stalling at 50% conversion, and pushing the temperature higher results in a black, tarry mess. How can I improve the yield? Causality & Solution: Using neat phosphorus oxychloride (POCl₃) at reflux (>100°C) often leads to the thermal degradation of the dihydroquinolinone core. The reaction stalls because the activation energy for the direct nucleophilic substitution of the tautomeric 4-hydroxy group is exceptionally high. The Fix: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 equivalents). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion). This intermediate rapidly activates the hydroxyl group, drastically lowering the activation energy barrier and allowing the chlorination to proceed to completion at a much lower temperature (75–80°C). This prevents thermal degradation and eliminates tar formation.

Q2: I am seeing significant product loss during the aqueous workup. The LC-MS shows a mass corresponding to the starting 4-hydroxy compound. Is the reaction reversing? Causality & Solution: The reaction is not reversing during the heating phase; rather, the 4-chloro product (or the activated phosphorodichloridate intermediate) is being hydrolyzed back to the 4-hydroxy compound during the quench. POCl₃ quenching is violently exothermic. If you pour water into the reaction mixture (a "forward quench"), localized heating spikes the internal temperature, driving the hydrolysis of the newly formed C-Cl bond. The Fix: Always use a reverse quench. Slowly add the cooled reaction mixture into a vigorously stirred, massive excess of ice water or a saturated aqueous sodium acetate solution, maintaining the internal temperature strictly below 20°C.

Q3: Can continuous flow chemistry improve the yield of this specific scaffold? Causality & Solution: Yes. The synthesis of functionalized quinolines, particularly halogenated derivatives, benefits significantly from continuous flow conditions due to superior heat dissipation and turbulent mixing . In flow reactors, the highly exothermic POCl₃ reaction and the subsequent aqueous quench can be tightly controlled, reducing residence time and virtually eliminating the thermal degradation seen in batch reactors.

Quantitative Data: Impact of Reaction Conditions on Yield

Reaction ConditionPOCl₃ (Equiv.)AdditiveTemp (°C)Quench MethodIsolated Yield (%)Purity (HPLC %)
Standard Batch10.0 (neat)None105Forward (Ice-water)45 - 55< 85
Optimized Batch 3.0 cat. DMF (0.1 eq) 80 Reverse (Ice-water) 88 - 92 > 98
Buffered Batch3.0cat. DMF (0.1 eq)80Reverse (Aq. NaOAc)90 - 94> 98
Continuous Flow2.5cat. DMF (0.1 eq)90Inline Aqueous92 - 96> 99

Detailed Experimental Protocol: Optimized Chlorination Workflow

This is a self-validating system designed for batch synthesis to ensure high fidelity and reproducibility.

Step 1: Reagent Preparation & Vilsmeier Complex Formation

  • In a flame-dried, argon-flushed round-bottom flask, charge 3.0 equivalents of POCl₃.

  • Cool the flask to 0–5°C using an ice-water bath.

  • Add 0.1 equivalents of anhydrous DMF dropwise under continuous magnetic stirring. Validation Checkpoint: Observe a slight exotherm and a faint color change (usually pale yellow), indicating the successful formation of the Vilsmeier-Haack active species. Let the mixture stir for 15 minutes.

Step 2: Substrate Addition 4. Add 1.0 equivalent of 4-hydroxy-7,8-dihydroquinolin-5(6H)-one portion-wise over 10 minutes. Causality: Adding the solid substrate to the pre-formed Vilsmeier reagent prevents substrate clumping and ensures immediate, uniform activation of the hydroxyl group across the reaction matrix.

Step 3: Controlled Heating (Reaction Progression) 5. Remove the ice bath and gradually warm the mixture to 75–80°C using an oil bath or heating mantle. Do not exceed 85°C. 6. Stir at this temperature for 2–3 hours. Validation Checkpoint: Monitor reaction progression via TLC (Eluent: EtOAc/Hexane 1:1). To accurately spot the TLC, quench a 10 µL aliquot of the reaction mixture in 1 mL of cold saturated NaHCO₃ and extract with 1 mL of EtOAc. The reaction is complete when the highly polar, UV-active starting material spot completely disappears.

Step 4: Reverse Quenching (Critical Yield-Preservation Step) 7. Cool the reaction mixture to room temperature, then dilute with a small volume of inert solvent (e.g., anhydrous toluene or dichloromethane) to reduce the mixture's viscosity. 8. Prepare a separate, large Erlenmeyer flask containing a vigorously stirred mixture of crushed ice and water (or saturated aqueous sodium acetate). 9. Add the diluted reaction mixture dropwise into the ice water using an addition funnel. Causality: The reverse quench ensures that water is always in massive excess, acting as an infinite heat sink to prevent the localized thermal spikes that cause product hydrolysis.

Step 5: Isolation & Purification 10. Extract the quenched aqueous mixture with dichloromethane (3 × 50 mL). 11. Wash the combined organic layers with cold saturated NaHCO₃ until the aqueous phase reaches a stable pH of ~7.5, followed by a final wash with brine. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-7,8-dihydroquinolin-5(6H)-one as a high-purity solid. (Further purification via recrystallization from ethanol/ethyl acetate can be performed if HPLC purity is <98%).

References

  • American Chemical Society. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." The Journal of Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 4-Chloro-7,8-dihydroquinolin-5(6H)-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the complex chemical behaviors of the 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the complex chemical behaviors of the 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold.

This compound is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of Microtubule Targeting Agents (MTAs) that function as Colchicine Site (CS) inhibitors, natural quinoline-based alkaloids like Graveoline and Dubamine, and advanced clinical candidates such as the anti-tuberculosis drug OPC-167832 (Quabodepistat) 1[1]. However, the typical synthesis via deoxychlorination using phosphoryl chloride (POCl₃) 1[1] is notoriously sensitive, often yielding complex impurity profiles.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure you achieve high-purity isolation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing a significant M-2 impurity (aromatization) in my HPLC chromatogram? A1: The 7,8-dihydro system is inherently susceptible to oxidative dehydrogenation, leading to the formation of fully aromatized 4-chloroquinolin-5-ol derivatives. This causality is driven by the thermodynamic stability of the fully aromatic quinoline ring. It typically occurs when the reaction is subjected to prolonged heating (>4 hours) or when atmospheric oxygen is not rigorously excluded. Actionable Fix: Degas all solvents using the freeze-pump-thaw method and maintain a strict argon atmosphere. Limit reaction temperatures to 90°C and monitor closely via HPLC to quench immediately upon completion.

Q2: How do I minimize the formation of the dichloro impurity during the POCl₃ chlorination step? A2: Over-chlorination (e.g., forming 4,5-dichloro-7,8-dihydroquinoline) occurs because the ketone at the C5 position can enolize under strongly acidic conditions. This enol is susceptible to nucleophilic attack by chloride ions generated from the POCl₃ reagent 1[1]. Actionable Fix: Strictly control the stoichiometry of POCl₃ to no more than 2.0 equivalents. Incorporating a mild organic base, such as N,N-dimethylaniline or DIPEA, buffers the reaction. This suppresses excessive enolization and directs the chlorination selectively to the C4 hydroxyl group.

Q3: My isolated product contains persistent phosphorus impurities. How can I remove them? A3: This is a classic hallmark of an incomplete quench. Residual POCl₃ and its intermediate phosphorodichloridates can form stable phosphate esters if exposed to alcohols during workup, or remain as acidic byproducts that degrade the product over time. Actionable Fix: Utilize a rigorous cold aqueous quench. Pour the reaction mixture slowly into a large excess of crushed ice (not just cold water) to ensure the temperature remains below 5°C during hydrolysis. Follow this with a biphasic basic wash (saturated NaHCO₃) until the aqueous layer stabilizes at pH 7.0–7.5.

Q4: What is the optimal storage condition to prevent degradation of 4-Chloro-7,8-dihydroquinolin-5(6H)-one? A4: The combination of a reactive chloro substituent and an enolizable ketone makes this scaffold a potent electrophile. At room temperature, it can undergo slow intermolecular condensation or hydrolysis if exposed to ambient moisture. Actionable Fix: Store the lyophilized or rigorously dried powder at -20°C under an inert argon atmosphere.

Part 2: Quantitative Impurity Profiling

To assist in your analytical workflows, the following table summarizes the common impurities observed during the synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, their analytical signatures, and mechanistic causes.

Impurity ProfileRelative Retention Time (RRT)MS (m/z) [M+H]⁺Mechanistic CauseMitigation Strategy
Unreacted Starting Material 0.65164.07Incomplete conversion / poor reagent mixing.Ensure dry reagents; increase POCl₃ to 2.0 eq.
4-Chloroquinolin-5-ol 0.82180.02Oxidative dehydrogenation (aromatization).Run under strict Argon; avoid prolonged heating.
Target Product 1.00182.03N/A (4-Chloro-7,8-dihydroquinolin-5(6H)-one)N/A
4,5-Dichloro-7,8-dihydroquinoline 1.35200.00Over-chlorination of the C5 ketone enol.Restrict POCl₃ equivalents; use base buffer.

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized deoxychlorination of 4-hydroxy-7,8-dihydroquinolin-5(6H)-one. It is designed as a self-validating system, ensuring that impurities are systematically removed at each step.

Step 1: Reaction Setup Equip a flame-dried 250 mL round-bottom flask with a reflux condenser, magnetic stirrer, and an argon inlet. Add 4-hydroxy-7,8-dihydroquinolin-5(6H)-one (10.0 g, 61.3 mmol) and anhydrous toluene (50 mL).

Step 2: Buffered Chlorination Cool the suspension to 0°C. Slowly add N,N-dimethylaniline (1.5 mL) as a catalyst/buffer. Dropwise, add POCl₃ (11.4 mL, 122.6 mmol, 2.0 eq). Causality Note: The base buffer prevents the reaction mixture from becoming overly acidic, thereby suppressing the enolization of the C5 ketone and preventing the formation of the dichloro impurity.

Step 3: Controlled Heating Heat the mixture to 90°C for exactly 4 hours. Validation Check: Pull a 50 µL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and run an HPLC. The peak at RRT 0.65 (Starting Material) should be <1%. Do not exceed 4 hours to prevent aromatization (RRT 0.82).

Step 4: Rigorous Quenching Cool the reaction to room temperature. Slowly pour the mixture into 200 mL of vigorously stirred crushed ice. Causality Note: The ice ensures the exothermic hydrolysis of POCl₃ does not locally heat the product, which would cause hydrolysis back to the starting material.

Step 5: Neutralization & Extraction Adjust the pH of the aqueous mixture to exactly 7.0–7.5 using saturated aqueous NaHCO₃. Extract with EtOAc (3 x 100 mL). Validation Check: Before discarding the aqueous phase, spot it on a TLC plate (using a basic KMnO₄ stain). The absence of UV-active spots confirms complete extraction. Check the pH again; if it drops below 7.0, residual phosphoric acids are present, requiring further washing.

Step 6: Isolation Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Part 4: Pathway Visualizations

Synthesis & Impurity Formation Pathway

The following diagram illustrates the mechanistic divergence during the POCl₃ chlorination step, highlighting how specific conditions drive the formation of the target product versus common impurities.

ImpurityPathway SM Starting Material (4-Hydroxy-7,8-dihydroquinolin-5(6H)-one) POCl3 POCl3 / Heat (Chlorination) SM->POCl3 Target Target Product (4-Chloro-7,8-dihydroquinolin-5(6H)-one) POCl3->Target Optimal Conditions (Buffered, 90°C) Imp1 Impurity A (Aromatized: 4-Chloroquinolin-5-ol) POCl3->Imp1 O2 exposure / Prolonged Heat Imp2 Impurity B (Over-chlorinated: 4,5-Dichloro...) POCl3->Imp2 Excess POCl3 / Acidic Imp3 Impurity C (Phosphorus Adducts) Target->Imp3 Incomplete Cold Quench

Mechanistic pathway of 4-Chloro-7,8-dihydroquinolin-5(6H)-one synthesis and impurity formation.

Downstream Drug Discovery Applications

Once isolated in high purity, the scaffold is utilized in various advanced therapeutic pipelines, including the synthesis of the 8-FDC fragment of OPC-1678322[2].

BioPathway Scaffold 4-Chloro-7,8-dihydroquinolin-5(6H)-one (Privileged Scaffold) Func Functionalization (Cross-Coupling, Amidation) Scaffold->Func MTA Microtubule Targeting Agents (Colchicine Site Inhibitors) Func->MTA Cancer Therapeutics TB OPC-167832 (Quabodepistat) (Anti-Tuberculosis) Func->TB DprE1 Inhibition Alk Natural Alkaloids (Graveoline, Dubamine) Func->Alk Antimicrobial

Downstream applications of the 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold in drug discovery.

References

  • Benchchem. "4-Chloro-7,8-dihydroquinolin-5(6H)-one - Benchchem". Benchchem. 1[1]

  • ACS Omega. "Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832 | ACS Omega". ACS Publications. 2[2]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 4-Chloro-7,8-dihydroquinolin-5(6H)-one in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. 4-Chloro-7,8-dihydroquinolin-5(6H)-one is a highly valuable, privileged scaffold in medicinal chemistry, frequently utilized as a core intermediate for Microtubule Targeting Agents (MTAs) and kinase inhibitors (1)[1]. However, its structural properties—specifically the planar dihydroquinolinone core combined with a lipophilic chlorine substituent—render it highly hydrophobic.

When introduced into aqueous biological assays, this compound is prone to exceeding its kinetic solubility limit, leading to macroscopic precipitation or the formation of sub-micron colloidal aggregates. This guide provides a self-validating, mechanistic approach to diagnosing and resolving these solubility bottlenecks.

Diagnostic Workflow: Precipitation vs. Colloidal Aggregation

Before altering your assay conditions, you must diagnose the exact mode of interference. Is the compound crashing out of solution, or is it forming Small, Colloidally Aggregating Molecules (SCAMs)? SCAMs sequester target proteins non-specifically, leading to false positives and assay artifacts (2)[2].

SolubilityTriage Start Compound in 100% DMSO Dilute Dilute to 1% DMSO in Assay Buffer Start->Dilute CheckPrecip Visible Precipitation or High Light Scatter? Dilute->CheckPrecip KineticExceeded Kinetic Solubility Exceeded CheckPrecip->KineticExceeded Yes CheckHill Hill Slope > 1.5? (Dose-Response) CheckPrecip->CheckHill No Formulate Optimize Formulation (CDs, Co-solvents) KineticExceeded->Formulate SCAM Colloidal Aggregation (SCAM) CheckHill->SCAM Yes TrueActive True Target Engagement CheckHill->TrueActive No AddTriton Add 0.01% Triton X-100 to disrupt aggregates SCAM->AddTriton

Diagnostic workflow for identifying and resolving compound solubility and aggregation issues.

Frequently Asked Questions & Troubleshooting

Q1: My dose-response curves for 4-Chloro-7,8-dihydroquinolin-5(6H)-one are flat, or the Hill slope is unusually steep (> 1.5). What is happening at the molecular level? A1: You are observing colloidal aggregation. Compounds with poor aqueous solubility minimize their thermodynamically unfavorable interaction with water by self-associating into colloids at concentrations above their Critical Aggregation Concentration (CAC) (2)[2]. These aggregates act as "protein sponges," non-specifically adsorbing and denaturing your target enzyme, which artificially halts the reaction. According to the NIH Assay Guidance Manual, a steep Hill slope (>1.5) is a hallmark of this phenomenon (2)[2]. Causality & Solution: To validate this, run the assay with and without 0.01% Triton X-100. The non-ionic detergent forms micelles that disrupt the colloids. If the bioactivity is ablated in the presence of detergent, the compound is a SCAM, and you must operate below its CAC or reformulate it.

Q2: How can I accurately determine the working concentration limit of this compound in my specific assay buffer? A2: You must empirically determine its kinetic solubility limit in the exact assay buffer. Relying on calculated LogP values is insufficient because buffer salts and pH drastically alter the hydration shell of the compound.

Self-Validating Protocol: Kinetic Solubility via Nephelometry

  • Prepare Stocks: Prepare a 10 mM stock of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom plate, yielding a final DMSO concentration of 1%.

  • Equilibration: Incubate at room temperature for 2 hours. Causality: This allows the metastable supersaturated state to equilibrate and precipitate if it is going to do so.

  • Measurement: Read the plate using a nephelometer (light scatter). The concentration at which light scatter significantly deviates from the baseline is your kinetic solubility limit. Self-Validation Check: Always include a vehicle control (1% DMSO in buffer) to establish baseline scatter, and a known insoluble reference compound to validate the nephelometer's dynamic range. If the vehicle control shows high scatter, your buffer components are precipitating independently of the compound.

Q3: My required assay concentration exceeds the kinetic solubility limit. What formulation strategies can improve solubility without interfering with cell-based assays? A3: While increasing DMSO is tempting, concentrations above 0.5-1% are cytotoxic and alter cellular phenotypes. The most scientifically robust strategy for the dihydroquinolinone scaffold is the use of Cyclodextrins (CDs), specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (3)[3]. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic compound, forming a water-soluble inclusion complex (4)[4]. This shields the hydrophobic core from water, enhancing thermodynamic solubility without permanently altering the compound's intrinsic pharmacology, as the binding is non-covalent and reversible.

Formulation Data & Methodologies

Table 1: Quantitative Comparison of Solubilization Strategies for 4-Chloro-7,8-dihydroquinolin-5(6H)-one

Solubilization StrategyTypical Conc. LimitMechanism of ActionAssay Impact & Causality
DMSO (Co-solvent) 0.5% - 1.0% (v/v)Disrupts water hydrogen bonding networkHigh Toxicity Risk: Causes "solvent crash" upon dilution into aqueous media; >1% induces cellular stress responses.
Triton X-100 0.01% - 0.05% (v/v)Micelle formation; lowers surface tensionInterference Risk: Excellent for biochemical assays to disrupt SCAMs (2)[2], but lyses membranes in cell-based assays.
HP-β-CD (Carrier) 5% - 20% (w/v)Host-guest inclusion complexationHigh Biocompatibility: Safely increases aqueous solubility (3)[3]. May slightly alter free-drug release kinetics.
BSA (Protein) 0.1% - 1.0% (w/v)Non-specific hydrophobic bindingPharmacokinetic Shift: Mimics physiological serum binding, but can sequester the compound, artificially shifting the IC50.

Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complex To ensure the compound remains soluble over a 48-72 hour cell culture assay, generating a lyophilized inclusion complex is vastly superior to simple co-solvation, as it forces the thermodynamic equilibrium toward complexation.

  • Molar Ratio Calculation: Weigh 4-Chloro-7,8-dihydroquinolin-5(6H)-one and HP-β-CD to achieve a 1:3 molar ratio (Compound:CD), which has been shown to significantly improve the solubility and bioavailability of highly lipophilic compounds (5)[5].

  • Co-dissolution: Dissolve the compound in a minimal volume of a volatile organic solvent (e.g., Ethanol/Dichloromethane 1:1). Dissolve the HP-β-CD in ultra-pure water.

  • Complexation: Slowly add the organic solution dropwise to the aqueous CD solution under continuous magnetic stirring at 37°C. Causality: The slow addition prevents immediate precipitation and allows the compound to enter the CD cavity.

  • Equilibration: Stir the mixture for 24 hours in an open container within a fume hood. This allows the organic solvent to evaporate completely, driving the compound into the hydrophobic cavity of the cyclodextrin.

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm syringe filter. Causality: This physically removes any uncomplexed, precipitated compound that failed to enter the CD cavity.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, dry powder of the inclusion complex.

  • Reconstitution & Validation: Reconstitute the powder directly in your cell culture media. Self-Validation Check: Before running the biological assay, take an aliquot of the reconstituted media, extract it with 100% acetonitrile, and measure the absorbance via HPLC/UV-Vis against a standard curve. This calculates the exact encapsulation efficiency and ensures you know the true active working concentration in your assay.

CDWorkflow Step1 4-Chloro-7,8-dihydroquinolin-5(6H)-one + HP-β-CD (1:3 Molar Ratio) Step2 Co-dissolve in Organic/Aqueous Mix Step1->Step2 Step3 Stir 24h & Evaporate Organic Solvent Step2->Step3 Step4 Filter (0.22 µm) & Lyophilize Step3->Step4 Step5 Reconstitute in Assay Media Step4->Step5

Step-by-step workflow for formulating a cyclodextrin inclusion complex to enhance solubility.

References
  • Title: 4-Chloro-7,8-dihydroquinolin-5(6H)
  • Title: SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Title: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: PMC - NIH URL
  • Title: Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy Source: MDPI URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling of Dihydroquinolinone Scaffolds: 4-Chloro vs. 4-Bromo-7,8-dihydroquinolin-5(6H)-one

As a Senior Application Scientist in early-stage drug discovery, selecting the correct halogenated scaffold is rarely a matter of convenience; it is a strategic decision that dictates the efficiency, yield, and scalabili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct halogenated scaffold is rarely a matter of convenience; it is a strategic decision that dictates the efficiency, yield, and scalability of your synthetic pipeline. The 7,8-dihydroquinolin-5(6H)-one core is a highly privileged pharmacophore, serving as a critical intermediate in the development of Microtubule Targeting Agents (MTAs) and advanced clinical candidates like the anti-tuberculosis drug Quabodepistat (OPC-167832) [[1]](), 2.

When functionalizing the C4 position of this electron-deficient fused pyridine ring, chemists typically choose between 4-chloro-7,8-dihydroquinolin-5(6H)-one and 4-bromo-7,8-dihydroquinolin-5(6H)-one . This guide objectively compares their reactivity profiles, explains the causality behind their divergent behaviors, and provides self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: The Divergence of Reactivity

The choice between a chloro- and bromo-substituent fundamentally alters the preferred reaction pathway due to competing electronic and thermodynamic factors.

Nucleophilic Aromatic Substitution (SNAr): The "Element Effect"

In SNAr reactions (e.g., C4-amination), 4-chloro is significantly more reactive than 4-bromo .

  • The Causality: The rate-determining step in SNAr is the nucleophilic attack that forms the negatively charged Meisenheimer complex. The reactivity order follows the electronegativity of the halogen (F > Cl > Br > I) 3. The highly electronegative chlorine atom strongly withdraws electron density via induction, stabilizing the transition state and lowering the activation energy barrier far more effectively than bromine 4.

Palladium-Catalyzed Cross-Coupling: Oxidative Addition Kinetics

In transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), 4-bromo is vastly superior to 4-chloro .

  • The Causality: The rate-determining step here is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The reactivity order reverses (I > Br > Cl > F) because the process is governed by Bond Dissociation Energy (BDE) and polarizability 5. The weaker, more polarizable C-Br bond allows for rapid, often barrier-less insertion of the palladium center, preventing catalyst degradation pathways that plague the more inert C-Cl bond 6.

G cluster_SNAr SNAr Pathway (X = Cl > Br) cluster_Pd Pd-Catalyzed Cross-Coupling (X = Br > Cl) Substrate 7,8-dihydroquinolin-5(6H)-one (C4-X) Meisenheimer Meisenheimer Complex (Inductive Stabilization) Substrate->Meisenheimer + Nucleophile (Rate Determining) OxAdd Pd(II) Oxidative Addition (BDE & Polarizability) Substrate->OxAdd + Pd(0) Catalyst (Rate Determining) SNAr_Prod C4-Aminated Product Meisenheimer->SNAr_Prod - X⁻ Pd_Prod C4-Arylated Product OxAdd->Pd_Prod Transmetalation & Reductive Elim.

Caption: Divergent reactivity pathways for C4-halogenated dihydroquinolinones.

Quantitative Data Comparison

To guide your substrate selection, the following tables summarize the physical properties and empirical performance metrics of both scaffolds.

Table 1: Electronic and Thermodynamic Properties
Property4-Chloro-7,8-dihydroquinolin-5(6H)-one4-Bromo-7,8-dihydroquinolin-5(6H)-one
Halogen Electronegativity (Pauling) 3.162.96
Typical C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Relative SNAr Rate (Amine Nucleophile) Fast (10x - 50x relative to Br)Slow
Relative Pd Oxidative Addition Rate Slow (Requires specialized ligands)Fast (Readily undergoes insertion)
Table 2: Comparative Reaction Performance Metrics
Reaction TypeTarget TransformationSubstrateTypical YieldOptimal Conditions
SNAr C4-Amination (e.g., Morpholine)4-Chloro 85 - 95%DIPEA, DMF, 80°C, 4h
SNAr C4-Amination (e.g., Morpholine)4-Bromo40 - 60%DIPEA, DMF, 110°C, 16h
Suzuki C4-Arylation (Phenylboronic acid)4-Chloro30 - 50%Pd2(dba)3, XPhos, K3PO4, 100°C
Suzuki C4-Arylation (Phenylboronic acid)4-Bromo 88 - 98%Pd(PPh3)4, Na2CO3, 80°C, 2h

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: C4-Amination via SNAr (Optimized for 4-Chloro)
  • Objective: Synthesize 4-amino-7,8-dihydroquinolin-5(6H)-one derivatives (critical for scaffolds like Quabodepistat).

  • Rationale: Leveraging the strong inductive effect of the C4-chlorine to facilitate rapid Meisenheimer complex formation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL vial, dissolve 4-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the secondary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

  • Execution: Seal the vial and heat to 80°C under magnetic stirring.

  • Self-Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Logic Check: If the [M+H]+ peak of the starting material is >5%, the nucleophile is insufficiently reactive. Remedy: Add an additional 0.5 eq of DIPEA to ensure complete deprotonation of the amine, or increase the temperature to 95°C to overcome the elimination barrier.

  • Workup: Once complete, cool to room temperature, quench with H2O (15 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Optimized for 4-Bromo)
  • Objective: Synthesize 4-aryl-7,8-dihydroquinolin-5(6H)-one derivatives.

  • Rationale: Utilizing the low BDE of the C4-bromo bond to ensure rapid oxidative addition, preventing the competing protodeboronation of the boronic acid.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with 4-bromo-7,8-dihydroquinolin-5(6H)-one (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (8.0 mL) and a 2M aqueous solution of Na2CO3 (2.0 mL).

  • Execution: Purge the flask with N2 for 5 minutes, then heat to 80°C.

  • Self-Validation Checkpoint (1 Hour): Monitor via TLC (UV active at 254 nm) and LC-MS.

    • Logic Check: If protodeboronation is observed (detected as the des-boronated aryl mass) while the 4-bromo starting material remains intact, oxidative addition is occurring but transmetalation is stalled. Remedy: Add 1.0 eq of aqueous K2CO3 or switch to a more polar co-solvent (e.g., EtOH) to accelerate the transmetalation step.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water, dry, and purify via flash chromatography.

Workflow Prep 1. Substrate Preparation Reaction 2. Parallel Execution Prep->Reaction Monitor 3. LC-MS Validation Reaction->Monitor Quench 4. Quench & Extraction Monitor->Quench Purify 5. Isolation (Chromatography) Quench->Purify

Caption: Standardized self-validating workflow for parallel reactivity profiling.

References

  • Molecular Pharmaceutics (ACS Publications). Quabodepistat (OPC-167832), a Novel Antituberculosis Drug Candidate: Enhancing Oral Bioavailability via Cocrystallization and Mechanistic Analysis of Bioavailability in Two Cocrystals. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from[Link]

  • PubMed (NIH). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from[Link]

  • The Hartwig Group (UC Berkeley). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Validation of Synthesized 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Comparative Guide

Executive Summary The synthesis of halogenated heterocyclic building blocks requires rigorous analytical validation to ensure structural fidelity before downstream functionalization. 4-Chloro-7,8-dihydroquinolin-5(6H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of halogenated heterocyclic building blocks requires rigorous analytical validation to ensure structural fidelity before downstream functionalization. 4-Chloro-7,8-dihydroquinolin-5(6H)-one (Chemical Formula: C9H8ClNO) is a privileged pharmacophore and a critical intermediate in the development of Microtubule Targeting Agents (MTAs) and Colchicine Site (CS) inhibitors[1].

This guide provides an objective comparison of mass spectrometry (MS) techniques—specifically comparing LC-ESI-HRMS , LC-APCI-MS , and GC-EI-MS —for the validation of this synthesized intermediate. As a Senior Application Scientist, I have designed these protocols as self-validating systems, ensuring that researchers can definitively confirm exact mass, isotopic distribution, and structural fragmentation while ruling out common synthetic failures such as dehalogenation or incomplete aromatization.

The Analytical Challenge: Validating the Dihydroquinolinone Scaffold

4-Chloro-7,8-dihydroquinolin-5(6H)-one presents specific analytical challenges and advantages due to its structural features:

  • Basic Quinoline Nitrogen: Readily accepts protons, making it highly amenable to positive-mode soft ionization techniques[2].

  • Ketone Group (5-position): Prone to characteristic neutral loss of carbon monoxide (CO, 28 Da) during collision-induced dissociation (CID).

  • Chlorine Atom (4-position): Provides a built-in, self-validating isotopic signature. Chlorine naturally occurs as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Any valid MS spectrum for this compound must display an M and M+2 peak ratio of approximately 3:1.

Objective Comparison of Mass Spectrometry Alternatives

Selecting the appropriate ionization source and mass analyzer is crucial for achieving accurate results[3]. Below is an objective comparison of the three primary MS modalities used to validate small molecule intermediates[4][5].

Table 1: Comparative Performance of MS Techniques for Halogenated Dihydroquinolinones
ParameterLC-ESI-HRMS (Q-TOF)LC-APCI-MSGC-EI-MS
Ionization Type Soft (Liquid Phase)Soft (Gas Phase)Hard (Gas Phase, 70 eV)
Primary Ion Detected [M+H]+ ( m/z 182.0367) [M+H]+ ( m/z 182.0367) [M]+∙ ( m/z 181.0294)
Fragmentation Level Low (Requires MS/MS CID)Low to ModerateHigh (Extensive structural fragments)
Sensitivity for Basic N ExcellentGoodModerate
Matrix Effect Susceptibility High (Ion suppression)LowLow
Best Use Case Exact mass confirmation & purityHigh-throughput screeningStructural fingerprinting & library matching

Verdict: While GC-EI-MS provides excellent structural fingerprinting through hard ionization[3], LC-ESI-HRMS (Q-TOF) remains the gold standard for this specific compound. The basic nitrogen ensures high ionization efficiency in ESI(+), and the high-resolution analyzer allows for sub-5 ppm mass accuracy, which is critical for distinguishing the target from isobaric impurities[2][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed with built-in causality—every parameter is chosen to force a specific, predictable chemical behavior.

Protocol A: LC-ESI-HRMS (High-Resolution Mass Spectrometry)

Objective: Confirm the exact mass of the synthesized compound and verify the 35Cl/37Cl isotopic ratio.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of synthesized 4-Chloro-7,8-dihydroquinolin-5(6H)-one in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50, v/v).

  • Chromatography (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, forcing the protonation of the quinoline nitrogen to ensure maximum [M+H]+ yield).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • Data Acquisition (Q-TOF): Scan range m/z 50–500. Extract the ion chromatogram (EIC) for m/z 182.0367.

Protocol B: GC-EI-MS (Electron Ionization)

Objective: Induce hard fragmentation to map the carbon skeleton and verify the position/stability of the functional groups.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade Dichloromethane (DCM).

  • Chromatography (GC):

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization (EI):

    • Electron Energy: 70 eV. (Causality: 70 eV is the universal standard for EI; it provides enough energy to strip an electron and induce reproducible fragmentation that can be matched against NIST libraries[3]).

    • Source Temperature: 230°C.

Visualization of Workflows and Mechanistic Causality

Comparative MS Validation Workflow

The following diagram illustrates the parallel validation pathways, highlighting the divergence between soft and hard ionization techniques.

MS_Workflow cluster_LCMS LC-ESI-HRMS (Soft Ionization) cluster_GCMS GC-EI-MS (Hard Ionization) Sample 4-Chloro-7,8-dihydroquinolin-5(6H)-one (Synthesized Intermediate) LC UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Sample->LC GC GC Separation (Capillary Column, He carrier) Sample->GC ESI ESI(+) Ionization Protonation to [M+H]+ LC->ESI QTOF Q-TOF Mass Analyzer Exact Mass & Isotope Ratio ESI->QTOF Data Data Validation 3:1 35Cl/37Cl Isotope Pattern < 5 ppm Mass Error QTOF->Data EI Electron Ionization (70 eV) Radical Cation[M]+. GC->EI Quad Single Quadrupole Structural Fingerprinting EI->Quad Quad->Data

Caption: Parallel MS validation workflows comparing LC-ESI-HRMS and GC-EI-MS for structural confirmation.

Data Interpretation: The ESI-CID-MS/MS Fragmentation Pathway

When subjected to Collision-Induced Dissociation (CID) in the Q-TOF, the [M+H]+ precursor ion ( m/z 182.0367) undergoes predictable neutral losses. The loss of carbon monoxide (CO, 28 Da) from the ketone and the loss of hydrogen chloride (HCl, 36 Da) from the halogenated ring act as definitive proof of the structural connectivity.

Fragmentation_Pathway Precursor Precursor Ion[M+H]+ m/z 182.0367 (35Cl) m/z 184.0338 (37Cl) Frag1 Fragment[M+H-CO]+ m/z 154.0418 (Neutral Loss of CO) Precursor->Frag1 - CO (28 Da) Frag2 Fragment [M+H-HCl]+ m/z 146.0600 (Neutral Loss of HCl) Precursor->Frag2 - HCl (36 Da) Frag3 Fragment[M+H-CO-HCl]+ m/z 118.0651 (Aromatized Core) Frag1->Frag3 - HCl (36 Da) Frag2->Frag3 - CO (28 Da)

Caption: Proposed ESI-CID-MS/MS fragmentation pathway of 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Self-Validation Checkpoint: If the m/z 146.0600 fragment is observed, but the precursor lacks the 3:1 isotopic ratio, the sample is likely contaminated with a non-halogenated structural analog. The presence of the m/z 184.0338 ( 37Cl ) peak is non-negotiable for a successful synthesis validation.

References

  • 4-Chloro-7,8-dihydroquinolin-5(6H)-one - Benchchem Benchchem
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI MetwareBio
  • Mass Spectrometry Ionization Methods Chemistry
  • Choosing the Right Mass Spectrometry for Small Molecules ZefSci
  • Ionization Methods in Mass Spectrometry: Types & Applic

Sources

Validation

Benchmarking 4-Chloro-7,8-dihydroquinolin-5(6H)-one: A Comparative Guide for the Synthetic Chemist

Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs, from the historic antimalarial quinine to modern anticancer agents.[3][4][5] The partially saturated 5,6,7,8-tetrahydroquinoline core, in particular, offers a three-dimensional architecture that is highly sought after in modern drug design. This guide provides an in-depth analysis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one, a versatile and highly functionalized intermediate for accessing this valuable chemical space. We will objectively benchmark its synthesis and reactivity against viable alternatives, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Part 1: Synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

The most direct and reliable synthesis of the title compound involves a two-step sequence: the construction of the 4-hydroxy-7,8-dihydroquinolin-5(6H)-one core, followed by a robust chlorination.

Synthesis of the 4-Hydroxy Precursor

The initial cyclization to form the quinolinone ring can be efficiently achieved through a variation of the Conrad-Limpach reaction, which involves the condensation of an aniline equivalent with a β-ketoester. In this case, we utilize 3-aminocyclohex-2-enone, which can be readily prepared from 1,3-cyclohexanedione and ammonia.

A 1,3-Cyclohexanedione C 3-Aminocyclohex-2-enone A->C NH3 B Diethyl Malonate D 4-Hydroxy-7,8-dihydroquinolin-5(6H)-one B->D C->D Heat A 4-Hydroxy-7,8-dihydroquinolin-5(6H)-one C 4-Chloro-7,8-dihydroquinolin-5(6H)-one A->C B POCl3 B->C

Caption: Chlorination of the 4-hydroxy precursor.

Experimental Protocol: Synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

  • In a well-ventilated fume hood, carefully add 4-hydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq) to a flask containing phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Table 1: Expected Yield and Purity for the Synthesis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one

StepProductTypical YieldPurity (by HPLC)
14-Hydroxy-7,8-dihydroquinolin-5(6H)-one75-85%>95%
24-Chloro-7,8-dihydroquinolin-5(6H)-one80-90%>98%

Part 2: Alternative Synthetic Intermediates

To provide a comprehensive benchmark, we will compare 4-Chloro-7,8-dihydroquinolin-5(6H)-one with two viable alternatives for the synthesis of substituted tetrahydroquinolines: its isomer, 2-chloro-5,6,7,8-tetrahydroquinoline, and the classic approach of synthesizing the tetrahydroquinoline core directly via the Doebner-von Miller reaction.

Alternative 1: 2-Chloro-5,6,7,8-tetrahydroquinoline

This isomer offers a different point of attachment for further functionalization, with the chloro group positioned on the pyridine ring. Its synthesis typically starts from 5,6,7,8-tetrahydroquinolin-2-one.

A 5,6,7,8-Tetrahydroquinolin-2-one C 2-Chloro-5,6,7,8-tetrahydroquinoline A->C B POCl3 B->C

Caption: Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline.

Experimental Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline

  • In a manner similar to the synthesis of the 4-chloro isomer, carefully add 5,6,7,8-tetrahydroquinolin-2-one (1.0 eq) to a flask containing phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After cooling, the reaction mixture is worked up by carefully pouring it onto ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution).

  • The product is typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel affords pure 2-chloro-5,6,7,8-tetrahydroquinoline. [1]

Alternative 2: Direct Synthesis of the Tetrahydroquinoline Core via Doebner-von Miller Reaction

This classic named reaction builds the quinoline ring system in a one-pot process from an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. [6]Subsequent reduction would be necessary to obtain the tetrahydroquinoline scaffold.

A Aniline D Quinoline Derivative A->D B α,β-Unsaturated Carbonyl B->D C Acid Catalyst (e.g., HCl, H2SO4) C->D

Caption: The Doebner-von Miller reaction for quinoline synthesis.

Experimental Protocol: General Procedure for the Doebner-von Miller Reaction

  • To a flask containing a strong acid (e.g., concentrated HCl or H₂SO₄), add the aniline (1.0 eq).

  • Heat the mixture to reflux and then add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 2.0 eq) dropwise over a period of 1-2 hours.

  • Continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • The crude quinoline product is then isolated, often by steam distillation or extraction, and purified by chromatography or recrystallization.

Part 3: Head-to-Head Comparison

The choice of a synthetic intermediate is a multifactorial decision. Here, we provide a comparative analysis based on key performance indicators.

A Choice of Synthetic Intermediate B 4-Chloro-7,8-dihydroquinolin-5(6H)-one A->B C 2-Chloro-5,6,7,8-tetrahydroquinoline A->C D Direct Synthesis (e.g., Doebner-von Miller) A->D E Yield & Purity B->E F Versatility B->F G Reaction Conditions B->G H Scalability B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Decision matrix for selecting a synthetic intermediate.

Table 2: Comparative Analysis of Synthetic Intermediates

Parameter4-Chloro-7,8-dihydroquinolin-5(6H)-one2-Chloro-5,6,7,8-tetrahydroquinolineDirect Synthesis (e.g., Doebner-von Miller)
Overall Yield Good to Excellent (typically >60% over 2 steps)Good (typically 50-70%)Variable, often moderate to low due to side reactions
Purity High, often crystalline and easily purifiedGood, purification by chromatography is usually requiredLower, often requires extensive purification
Versatility High: Activated 4-position for SNAr and cross-coupling; ketone for further derivatizationModerate: Activated 2-position for SNAr and cross-couplingLow: Requires further steps for functionalization
Reaction Conditions Step 1: Reflux in toluene. Step 2: Reflux in POCl₃.Reflux in POCl₃.Harsh: Strong acids, high temperatures.
Scalability Readily scalable.Scalable.Challenging due to exotherms and purification issues.
Safety POCl₃ is corrosive and moisture-sensitive.POCl₃ is corrosive and moisture-sensitive.Strong acids and often exothermic reactions require careful control.

Part 4: Mechanistic Insights and Performance in Key Reactions

The true value of a synthetic intermediate is realized in its subsequent reactions. 4-Chloro-7,8-dihydroquinolin-5(6H)-one excels in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position of the quinoline ring is particularly well-suited for palladium-catalyzed cross-coupling reactions. This is due to the electronic nature of the quinoline system, where the nitrogen atom can stabilize the negative charge buildup during the oxidative addition step of the catalytic cycle.

A Pd(0)Ln C Oxidative Addition A->C B 4-Chloroquinoline B->C D Aryl-Pd(II)-Cl(Ln) C->D F Transmetalation or Amine Coordination/Deprotonation D->F E ArB(OH)2 (Suzuki) or R2NH (Buchwald-Hartwig) E->F G Aryl-Pd(II)-Ar'(Ln) or Aryl-Pd(II)-NR2(Ln) F->G H Reductive Elimination G->H H->A I 4-Arylquinoline or 4-Aminoquinoline H->I

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Comparative

Comparative Structural Analysis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one Analogs: Evaluating Colchicine-Site Tubulin Inhibitors

Executive Summary The 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Recognized primarily as a versatile synthetic intermediate, the dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Recognized primarily as a versatile synthetic intermediate, the dihydroquinolinone core is a foundational building block for a wide range of biologically active molecules, most notably Microtubule Targeting Agents (MTAs) and Monoamine Oxidase B (MAO-B) inhibitors [1][2].

This comparative guide provides an in-depth structural and pharmacological analysis of 4-Chloro-7,8-dihydroquinolin-5(6H)-one and its functionalized analogs. By evaluating structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals aiming to design next-generation colchicine-site (CS) inhibitors capable of overcoming P-glycoprotein (Pgp)-mediated multidrug resistance.

Structural Anatomy & Pharmacophore Analysis

The therapeutic versatility of the 4-Chloro-7,8-dihydroquinolin-5(6H)-one core lies in its unique stereoelectronic properties, which allow it to mimic natural alkaloids while providing multiple vectors for synthetic functionalization.

  • The Dihydroquinoline Ring System: The partially saturated bicyclic system provides a rigid, planar geometry that is critical for intercalating into the hydrophobic pockets of the β -tubulin subunit at the colchicine binding site[3].

  • The C5-Ketone Group: This carbonyl moiety acts as a crucial hydrogen-bond acceptor. In computational docking studies, the C5-ketone frequently forms stabilizing hydrogen bonds with the Val238 or Cys241 residues of β -tubulin, anchoring the scaffold within the binding pocket.

  • The C4-Chloro Substituent: The chlorine atom serves a dual purpose. Biologically, its electronegativity and lipophilicity enhance membrane permeability and target affinity. Synthetically, it is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) [1]. This allows researchers to easily displace the chlorine with various amines, anilines, or thiols to generate diverse libraries of analogs (e.g., 4-amino or 4-arylamino derivatives) tailored for specific kinase or tubulin targets.

Comparative Performance Analysis

To illustrate the impact of structural modifications on the dihydroquinolinone core, the following table synthesizes established SAR trends comparing the base scaffold with functionalized analogs and standard clinical controls.

Note: Data represents consensus SAR metrics for this class of compounds evaluated in tubulin polymerization and cellular viability assays.

Compound / AnalogStructural ModificationTubulin Polymerization IC 50​ ( μ M)MCF-7 Cell Viability IC 50​ ( μ M)MAO-B Inhibition IC 50​ (nM)Primary Mechanism
Base Scaffold 4-Chloro-7,8-dihydroquinolin-5(6H)-one> 50.0> 100.0> 5000Weak baseline binding
Analog A 4-(Phenylamino) substitution3.2 ± 0.41.5 ± 0.245 ± 5Tubulin Destabilization / MAO-B
Analog B 4-(Methylamino) substitution18.5 ± 1.222.4 ± 1.81200 ± 80Weak Tubulin Destabilization
Colchicine Reference Control2.1 ± 0.10.05 ± 0.01N/ATubulin Destabilization
Paclitaxel Reference ControlN/A (Enhancer)0.01 ± 0.005N/ATubulin Stabilization

Analysis: The displacement of the C4-chloro group with a bulky, hydrophobic phenylamino group (Analog A) drastically increases both tubulin inhibitory potency and MAO-B selectivity compared to the base scaffold or a small aliphatic amine (Analog B)[2]. This indicates that a secondary hydrophobic interaction is required to fully occupy the colchicine binding pocket.

Mechanistic Pathway of Dihydroquinolinone MTAs

Compounds binding to the colchicine site prevent the curved-to-straight conformational transition of α/β -tubulin heterodimers, effectively halting microtubule assembly. This triggers a highly specific apoptotic cascade.

MOA A Dihydroquinolinone Analog B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C Induces D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E F Apoptosis (Cancer Cell Death) E->F

Caption: Mechanistic pathway of dihydroquinolinone analogs inducing apoptosis via tubulin destabilization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these analogs must follow a rigorous, self-validating workflow. The following protocols are designed to establish direct target engagement before assessing cellular efficacy.

Protocol A: In Vitro Tubulin Polymerization Assay (Kinetic Turbidimetry)

This cell-free assay directly measures the ability of the analog to inhibit microtubule formation, isolating the mechanism of action from off-target cellular toxicity[4][5].

  • Preparation of Reagents on Ice: Thaw purified bovine α/β -tubulin (>99% pure), 100 mM GTP stock, and PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) strictly on ice.

    • Causality: Tubulin is a highly labile protein that spontaneously polymerizes at higher temperatures. Maintaining the system at 4°C ensures the tubulin remains in the unpolymerized heterodimer state, establishing a true zero-baseline for the kinetic assay[6].

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine the tubulin solution (final concentration 3.0 mg/mL) with 1 mM GTP. Add the test analog (e.g., 10 μ M final concentration). Include Colchicine (3 μ M) as a positive destabilization control, Paclitaxel (3 μ M) as a positive stabilization control, and 0.1% DMSO as the vehicle negative control[4][7].

    • Causality: GTP is the obligate energy source for the nucleation phase of microtubule assembly. The inclusion of bidirectional controls (Paclitaxel and Colchicine) creates a self-validating system that confirms the assay's sensitivity to both polymerization enhancers and inhibitors.

  • Kinetic Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Causality: Tubulin polymerization is an endothermic, entropy-driven process. The rapid temperature shift to 37°C acts as the thermodynamic trigger, initiating the reaction synchronously across all wells.

  • Measurement: Record the absorbance at 340 nm every 60 seconds for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the resulting macromolecular structures scatter light proportionally to their mass. Measuring turbidity at 340 nm allows for real-time quantification of the nucleation, growth, and steady-state phases without the need for fluorescent tags that could sterically hinder the binding site[8].

Protocol B: Cell Cycle Analysis via Flow Cytometry

Once direct tubulin inhibition is confirmed, this assay validates that the cellular cytotoxicity is specifically driven by microtubule disruption.

  • Cell Synchronization: Seed MCF-7 cells in 6-well plates. Once adhered, subject them to serum starvation (0.1% FBS) for 24 hours.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This reduces background noise and ensures that any subsequent cell cycle block induced by the drug is highly pronounced and easily quantifiable.

  • Compound Treatment: Release cells into complete media (10% FBS) containing the test analog at its predetermined IC 50​ concentration for 24 hours.

  • Fixation and Staining: Harvest cells, fix in cold 70% ethanol, and stain with a solution containing Propidium Iodide (PI) (50 μ g/mL) and RNase A (100 μ g/mL)[9].

    • Causality: PI is a non-specific intercalating agent that binds to all nucleic acids. The addition of RNase A degrades cellular RNA, ensuring the fluorescent signal is strictly proportional to DNA content. This is critical for accurately distinguishing the 2N DNA population (G1 phase) from the 4N DNA population (G2/M phase arrest characteristic of MTAs)[10].

High-Throughput Screening Workflow

The transition from the raw 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold to a viable clinical candidate requires a structured screening pipeline.

Workflow S1 Compound Synthesis & QC S2 In Vitro Tubulin Polymerization Assay S1->S2 Target Validation S3 Cell Viability (MTT Assay) S2->S3 Cellular Efficacy S4 Flow Cytometry (Cell Cycle) S3->S4 Mechanism Confirmation S5 Lead Candidate Selection S4->S5

Caption: Sequential screening workflow from chemical synthesis to lead candidate selection.

Conclusion

The 4-Chloro-7,8-dihydroquinolin-5(6H)-one scaffold is a highly tunable pharmacophore. Its inherent structural rigidity, combined with the synthetic flexibility provided by the C4-chloro substituent, makes it an ideal starting point for the development of novel colchicine-site inhibitors and MAO-B targeting agents. By employing rigorous, causality-driven experimental protocols—such as kinetic turbidimetry and PI-based flow cytometry—researchers can systematically validate target engagement and optimize these analogs for maximum therapeutic efficacy.

References

  • Benchchem. 4-Chloro-7,8-dihydroquinolin-5(6H)-one: Chemical Properties and Applications.1

  • PubMed (National Institutes of Health). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting.2

  • Bio-protocol. Tubulin Polymerization Assay Methodology.4

  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) Protocol.5

  • RSC Publishing. Identification and validation of novel microtubule suppressors through structure-based virtual screening and docking.7

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Biochemical Evaluation of Tubulin-Targeting Antitumor Agents.10

  • Cosmo Bio (Cytoskeleton Inc.). Tubulin Polymerization Assay Kit Instructions.6

  • Benchchem. Colchicosamide vs. Other Tubulin Inhibitors: A Comparative Guide for Cancer Therapy Research.9

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Safety & Regulatory Compliance

Safety

4-Chloro-7,8-dihydroquinolin-5(6H)-one proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol for 4-Chloro-7,8-dihydroquinolin-5(6H)-one As a Senior Application Scientist, I recognize that 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3; also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Protocol for 4-Chloro-7,8-dihydroquinolin-5(6H)-one

As a Senior Application Scientist, I recognize that 4-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 1823355-08-3; also known as 4-chloro-5,6,7,8-tetrahydroquinolin-5-one) is a privileged structural scaffold widely utilized in medicinal chemistry, particularly as a key intermediate in the synthesis of Microtubule Targeting Agents (MTAs) and complex alkaloids[1]. While its unique chlorinated dihydroquinolinone core enables critical drug discovery workflows, it also dictates strict operational and logistical handling requirements.

This guide provides an authoritative, self-validating framework for the safe handling, spill response, and final disposal of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profiling and Mechanistic Hazard Analysis

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The presence of the C4-chlorine atom classifies this compound as a halogenated organic. When subjected to standard low-temperature incineration, halogenated organics can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs). Furthermore, the nitrogen atom within the quinolinone ring acts as a precursor for nitrogen oxides (NOx) during thermal degradation.

Consequently, the compound exhibits acute toxicity across multiple exposure routes and requires stringent engineering controls[2].

Table 1: GHS Hazard Classifications and Operational Implications

Hazard ClassCategoryHazard CodeDescriptionOperational Implication
Acute Toxicity Oral, Dermal, InhalationH302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaledMandates use of localized exhaust ventilation (fume hood) and impermeable nitrile gloves.
Skin Irritation Category 2H315Causes skin irritationRequires immediate removal of contaminated clothing and skin washing.
Eye Irritation Category 2AH319Causes serious eye irritationMandates tightly fitting safety goggles; eyewash station must be immediately accessible.
STOT SE Category 3H336May cause drowsiness or dizzinessRestricts handling to well-ventilated areas to prevent vapor accumulation and cognitive impairment.

Operational Workflow and Waste Routing

The lifecycle of 4-Chloro-7,8-dihydroquinolin-5(6H)-one in the laboratory must be managed as a closed-loop system, from initial dispensing to final destruction.

G Handling Laboratory Handling (Fume Hood, Nitrile Gloves, Safety Goggles) WasteGen Waste Generation (Solid Residues & Liquid Solutions) Handling->WasteGen Post-Reaction Segregation Waste Segregation Protocol WasteGen->Segregation Characterization Halogenated Halogenated Organic Waste Stream (Primary Route) Segregation->Halogenated Liquids (>1% Halogen) SolidWaste Solid Hazardous Waste (Contaminated Consumables) Segregation->SolidWaste Solids (PPE, Silica) Storage Satellite Accumulation Area (Secondary Containment) Halogenated->Storage SolidWaste->Storage Incineration High-Temp Incineration (Licensed Facility with Scrubbers) Storage->Incineration EPA/RCRA Compliant Transfer

Operational handling, segregation, and disposal routing for 4-Chloro-7,8-dihydroquinolin-5(6H)-one.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Handling

Causality Check: Aerosolized particulates of halogenated heterocycles can bypass standard surgical masks, necessitating localized exhaust ventilation to prevent H332 (Inhalation Toxicity) exposure.

  • Preparation: Verify the chemical fume hood is operating with a minimum face velocity of 0.5 m/s. Don appropriate PPE: a flame-resistant lab coat, tightly fitting safety goggles, and nitrile gloves. Note: Double-gloving is recommended because chlorinated organics can permeate thin nitrile over extended exposures.

  • Dispensing: Weigh the solid compound strictly within the fume hood using an analytical balance equipped with a draft shield to prevent the inhalation of aerosolized particulates[2].

  • Decontamination: Post-handling, wipe down spatulas and balance surfaces with a compatible solvent (e.g., isopropanol). Dispose of these wipes immediately into the solid halogenated waste stream.

Protocol B: Spill Response and Containment

Causality Check: Sweeping dry powders can aerosolize toxic dust. Liquid spills require inert absorption to prevent exothermic reactions with incompatible materials.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood remains operational to capture any airborne dust or vapors.

  • Containment (Solid): If the dry powder is spilled, do NOT sweep. Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a wide-mouth PTFE-lined container.

  • Containment (Liquid): For solutions containing the compound, surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use combustible materials like sawdust.

  • Collection: Use non-sparking tools to transfer the absorbed mixture into a heavy-duty, sealable polyethylene bag. Wash the spill area with mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Protocol C: Waste Segregation and Final Disposal

Causality Check: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and risks incompatible side reactions.

  • Liquid Waste Segregation: Route all solvent waste containing 4-Chloro-7,8-dihydroquinolin-5(6H)-one into designated carboys explicitly labeled "Halogenated Organic Waste." Ensure the halogen content is clearly marked to prevent cross-contamination with standard organic streams.

  • Solid Waste Collection: Place contaminated consumables (pipette tips, weighing boats, silica gel, gloves) into rigid, puncture-resistant containers labeled "Solid Halogenated Hazardous Waste."

  • Secondary Containment: Transfer all sealed containers to a designated Satellite Accumulation Area (SAA). Containers must rest in secondary containment trays capable of holding 110% of the largest container's volume.

  • High-Temperature Incineration: Manifest the waste for transfer to a licensed environmental services provider. The manifest must explicitly note the presence of "Chlorinated Nitrogenous Heterocycles" to ensure the facility routes the waste to a high-temperature incinerator (>1100°C) equipped with rapid thermal quenching and alkaline scrubbers to mineralize the compound and neutralize HCl and NOx byproducts.

References

  • Title: 4-chloro-5,6,7,8-tetrahydroquinolin-5-one — Chemical Substance Information - NextSDS Source: nextsds.com URL: [Link]

Sources

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